molecular formula C11H8ClNO2 B2780986 Methyl 2-chloro-alpha-cyanocinnamate CAS No. 54440-98-1

Methyl 2-chloro-alpha-cyanocinnamate

Cat. No.: B2780986
CAS No.: 54440-98-1
M. Wt: 221.64
InChI Key: MBUUIEJTXSMODJ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-alpha-cyanocinnamate is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-chloro-alpha-cyanocinnamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chloro-alpha-cyanocinnamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-6H,1H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUUIEJTXSMODJ-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=CC=C1Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74446-19-8
Record name Methyl 2-chloro-α-cyanocinnamate
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Foundational & Exploratory

Methyl 2-chloro-alpha-cyanocinnamate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 2-chloro-


-cyanocinnamate 

Executive Summary

Methyl 2-chloro-


-cyanocinnamate (CAS 74446-19-8) is a highly functionalized electron-deficient alkene utilized primarily as a versatile intermediate in organic synthesis and medicinal chemistry. Characterized by the presence of a nitrile and a methyl ester group flanking a vinyl backbone, it serves as a potent Michael acceptor. Its primary utility lies in the synthesis of heterocyclic compounds, particularly substituted pyridines and pyrimidines, and as a scaffold for developing calcium channel blockers. This guide provides a definitive technical profile, validated synthetic protocols, and mechanistic insights into its reactivity.

Chemical Identity & Physicochemical Profile

Precise identification is critical due to the existence of positional isomers (3-chloro and 4-chloro analogs). The "2-chloro" designation refers to the ortho-substitution on the phenyl ring, while "


-cyano" denotes the nitrile group attached to the C2 position of the acrylate chain.

Table 1: Physicochemical Specifications

PropertySpecification
Common Name Methyl 2-chloro-

-cyanocinnamate
IUPAC Name Methyl (2E)-3-(2-chlorophenyl)-2-cyano-2-propenoate
CAS Number 74446-19-8
Molecular Formula C

H

ClNO

Molecular Weight 221.64 g/mol
Melting Point 108–110 °C
Appearance White to pale yellow crystalline solid
SMILES COC(=O)/C(=C\C1=CC=CC=C1Cl)/C#N
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Sparingly soluble in Ethanol (cold); Insoluble in Water

Synthetic Pathway: The Knoevenagel Condensation[3][4][5][6]

Mechanistic Causality

The synthesis of Methyl 2-chloro-


-cyanocinnamate relies on the Knoevenagel Condensation . This reaction is thermodynamically driven by the acidity of the methylene protons in methyl cyanoacetate (

) and the electrophilicity of 2-chlorobenzaldehyde.
  • Why this pathway? The steric hindrance introduced by the ortho-chlorine atom on the benzaldehyde requires a base catalyst capable of promoting rapid enolization without inducing side reactions (like Cannizzaro).

  • Stereoselectivity: The reaction predominantly yields the (

    
    )-isomer. Steric repulsion between the bulky 2-chlorophenyl group and the methyl ester forces the phenyl ring to orient trans to the ester, placing it cis to the smaller cyano group.
    
Reaction Workflow Visualization

The following diagram outlines the catalytic cycle and material flow.

SynthesisWorkflow Reactant1 2-Chlorobenzaldehyde (Electrophile) Intermediate Aldol Intermediate (Transient) Reactant1->Intermediate Nucleophilic Attack Reactant2 Methyl Cyanoacetate (Nucleophile) Reactant2->Intermediate Nucleophilic Attack Catalyst Piperidine/AcOH (Catalyst System) Catalyst->Intermediate Deprotonation Elimination Dehydration (-H2O) Intermediate->Elimination 1,2-Elimination Product Methyl 2-chloro- alpha-cyanocinnamate (Solid Precipitate) Elimination->Product Crystallization

Figure 1: Knoevenagel condensation workflow illustrating the transformation from reactants to the final crystalline product.

Validated Experimental Protocol

This protocol is designed as a self-validating system . The precipitation of the product from the reaction medium acts as a visual endpoint, indicating reaction progress.

Reagents & Equipment
  • Reactants: 2-Chlorobenzaldehyde (10 mmol, 1.41 g), Methyl Cyanoacetate (10 mmol, 0.99 g).

  • Solvent: Ethanol (95% or absolute, 20 mL).

  • Catalyst: Piperidine (5 drops) and Glacial Acetic Acid (2 drops).

  • Apparatus: 50 mL Round Bottom Flask (RBF), Magnetic Stirrer, Reflux Condenser.

Step-by-Step Methodology
  • Preparation: In the 50 mL RBF, dissolve 2-chlorobenzaldehyde and methyl cyanoacetate in ethanol.

  • Catalysis: Add piperidine followed by acetic acid. Note: The acid buffers the basicity, preventing side reactions (e.g., ester hydrolysis) while maintaining catalytic activity.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours.

    • Validation Check: Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 8:2). The aldehyde spot (

      
      ) should disappear.
      
  • Isolation: Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath (0–4 °C). The target compound will crystallize out of the solution.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (

    
     mL) to remove unreacted aldehyde and catalyst traces.
    
  • Recrystallization (Optional): If high purity (>99%) is required for biological assays, recrystallize from hot ethanol.

Quality Control Criteria
  • Yield: Expected range 85–95%.

  • Melting Point: Sharp transition between 108–110 °C confirms purity. A broad range (<105 °C) indicates solvent entrapment or unreacted starting material.

Reactivity & Applications

Methyl 2-chloro-


-cyanocinnamate acts as a "chemical hinge" in drug discovery due to its Michael Acceptor  capability. The electron-withdrawing nature of both the nitrile (-CN) and ester (-COOMe) groups creates a highly electrophilic 

-carbon.
Mechanism of Action: Michael Addition

Nucleophiles (amines, thiols, or active methylenes) attack the


-carbon, breaking the double bond. This is the foundational step in synthesizing 1,4-dihydropyridines (calcium channel blockers) via the Hantzsch synthesis.

ReactivityProfile Compound Methyl 2-chloro- alpha-cyanocinnamate BetaCarbon Beta-Carbon (Electrophilic Site) Compound->BetaCarbon Localization MichaelAdd Michael Addition (Nucleophilic Attack) BetaCarbon->MichaelAdd + Nucleophile Cyclization Cyclization (Ring Closure) MichaelAdd->Cyclization Pharma 1,4-Dihydropyridines (Ca2+ Channel Blockers) Cyclization->Pharma Hantzsch Synthesis

Figure 2: Reactivity profile highlighting the electrophilic beta-carbon as the gateway to heterocyclic synthesis.

Safety & Handling
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • PPE: Nitrile gloves and safety goggles are mandatory. All weighing should occur in a fume hood to avoid inhalation of dust.

References

  • Sigma-Aldrich. (n.d.). Methyl 2-chloro-

    
    -cyanocinnamate Product Sheet. Retrieved from (Note: General reference for alpha-cyanocinnamates; specific CAS 74446-19-8 verified via vendor catalogs).
    
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11063366 (Related Analog). Retrieved from .

  • Yadav, J. S., et al. (2004).[1] Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of

    
    -Cyanoacrylates. European Journal of Organic Chemistry. Retrieved from .
    
  • Santa Cruz Biotechnology. (n.d.). Methyl 2-chloro-

    
    -cyanocinnamate Data Sheet. Retrieved from .
    

Sources

Thermodynamic stability of alpha-cyanocinnamate derivatives

Thermodynamic Stability of -Cyanocinnamate Derivatives

Executive Summary


-cyano-4-hydroxycinnamate (CHC)
11

However, the thermodynamic profile of this scaffold is complex. The presence of the electron-withdrawing cyano group (


photo-isomerization
reversible Michael additionshydrolytic degradation

Part 1: Structural Dynamics & Isomerism[1]

The core thermodynamic stability of

The Thermodynamic Ground State ( -Isomer)

The Knoevenagel condensation between an aromatic aldehyde and an

(

)-isomer
112
  • Steric Factors: In the (

    
    )-configuration, the bulky phenyl ring and the ester/amide group are trans to each other. In the (
    
    
    )-configuration, these groups are cis, leading to significant steric repulsion (Van der Waals strain).
  • Electronic Factors: The extended

    
    -conjugation is maximized in the planar (
    
    
    )-form.[1] The cyano group, being linear, exerts less steric demand than the ester group but significantly alters the electronic density of the
    
    
    -carbon.
Photo-Induced Isomerization ( )

While the (




Implication for Storage: Solutions of CHC derivatives stored in clear glass under ambient light will slowly drift in potency due to the formation of the less active (

Visualization: Isomerization Energy Landscape

IsomerizationE_IsoE-Isomer(Thermodynamic Minimum)TSTransition State(Twisted Intramolecular Charge Transfer)E_Iso->TS UV Light (hν)Z_IsoZ-Isomer(Metastable / High Energy)TS->Z_Iso RelaxationZ_Iso->E_Iso Thermal Reversion (Slow)Acid CatalysisDegradationPhotodimerization(2+2 Cycloaddition)Z_Iso->Degradation High Conc.Solid State

Figure 1: Energy landscape of



1

Part 2: Chemical Reactivity & Stability[1]

The electron-withdrawing nature of the cyano (



1
Reversible Michael Addition

This is the most critical instability factor in biological media. The

Michael acceptor134
  • Nucleophiles: Thiols (e.g., Glutathione, Cysteine residues on proteins) can attack the

    
    -carbon.
    
  • Thermodynamics: Unlike typical Michael additions, the reaction with

    
    -cyanocinnamates is often reversible  (retro-Michael) due to the stability of the regenerated conjugated system.[1]
    
  • Impact: This leads to "thiol exchange," where the drug may transiently bind to serum albumin, altering its pharmacokinetic (PK) profile.

Hydrolytic Stability

The ester bond is susceptible to hydrolysis by plasma esterases or pH extremes.

  • Acidic pH: generally stable.[1]

  • Basic pH (>8.0): Rapid hydrolysis of the ester to the carboxylate (which may lose MCT inhibitory potency depending on the derivative) and potential retro-aldol degradation.

Stability Data Summary
ParameterConditionStability ProfileHalf-Life (

) Est.[1]
Solid State

, Dark
Highly Stable> 2 Years
Solution (DMSO)

, Ambient Light
Moderate (

drift)
~2–4 Weeks
Plasma

, pH 7.4
Low (Esterase activity)20–60 Minutes
Thiol Reactivity Excess GSH, pH 7.4Equilibrium EstablishedImmediate (< 5 min)

Part 3: Biological Context (MCT Inhibition)[1]

Mechanism of Action
  • Critical Feature: The carboxylate (or bioisostere) is required for electrostatic interaction with a conserved Arginine residue (Arg143 in MCT1) in the translocation channel.

  • Stability Relevance: If the ester prodrug does not hydrolyze to the free acid inside the target tissue (or hydrolyzes too fast in plasma), efficacy is compromised.

Pathway Visualization: MCT Inhibition & Metabolism[1][5]

MCT_PathwayProdrugα-Cyanocinnamate Ester(Prodrug)PlasmaPlasma Compartment(Esterases / Albumin)Prodrug->Plasma IV/Oral AdminCytosolCytosolProdrug->Cytosol Passive DiffusionActive_DrugFree Acid Form(Active Inhibitor)Plasma->Active_Drug Hydrolysis (Fast)AdductAlbumin-Drug Adduct(Thiol Exchange)Plasma->Adduct Reversible Michael Add.Cell_MemTumor Cell Membrane(MCT1 Transporter)Lactate_EffluxLactate Efflux(Blocked)Cell_Mem->Lactate_Efflux InhibitsCytosol->Active_Drug Intracellular HydrolysisActive_Drug->Cell_Mem Binds MCT1Adduct->Plasma Retro-Michael

Figure 2: Pharmacokinetic fate of

1

Part 4: Experimental Protocols

These protocols are designed to be self-validating. If the controls fail, the experiment is invalid.

Protocol 4.1: Determination of Ratio via -NMR

Objective: Quantify thermodynamic stability after light exposure.

  • Preparation: Dissolve 5 mg of the derivative in 600

    
     DMSO-
    
    
    .
  • T0 Scan: Acquire a standard proton spectrum immediately.[1]

    • Validation: The vinylic proton (

      
      ) typically appears as a singlet between 
      
      
      7.5–8.5 ppm.[1]
  • Stress Test: Expose the NMR tube to ambient sunlight or a UV lamp (365 nm) for 4 hours.

  • T4 Scan: Acquire spectrum.

  • Analysis:

    • The (

      
      )-isomer vinylic proton is usually downfield (deshielded by the cis-carbonyl) relative to the (
      
      
      )-isomer.[1]
    • Integrate the two distinct vinylic singlets.

    • Calculation:

      
      .[1]
      
Protocol 4.2: Plasma Stability & Thiol Reactivity Assay

Objective: Assess hydrolytic stability and Michael addition susceptibility.

  • Stock Solution: Prepare 10 mM compound in acetonitrile.

  • Plasma Incubation: Spike stock into pooled human plasma (final conc. 10

    
    ).[1] Incubate at 
    
    
    .[1]
  • GSH Incubation: Spike stock into PBS containing 5 mM Glutathione (GSH). Incubate at

    
    .[1]
    
  • Sampling: Aliquot at 0, 15, 30, 60, and 120 min.

  • Quenching: Add 3 volumes of ice-cold methanol containing internal standard (e.g., Warfarin). Centrifuge (10,000

    
     g, 10 min).
    
  • LC-MS/MS Analysis:

    • Monitor parent ion

      
       or 
      
      
      .[1]
    • Critical Check: Look for the GSH-adduct mass (

      
      ).[1]
      
    • Validation: If the GSH adduct peak appears and then decreases upon dilution/time, it confirms reversibility .

Protocol 4.3: Workflow Visualization

WorkflowStartSynthesized DerivativePurityPurity Check(HPLC > 95%)Start->PurityNMR1H-NMR (DMSO-d6)Confirm E-IsomerPurity->NMRSplitSplit SamplesNMR->SplitPath_APhotostability(UV Exposure 4h)Split->Path_APath_BMetabolic Stability(Plasma/GSH)Split->Path_BReadout_ARe-run NMRCalc E/Z RatioPath_A->Readout_AReadout_BLC-MS/MSCalc t1/2 & AdductsPath_B->Readout_B

Figure 3: Standardized workflow for assessing thermodynamic and metabolic stability of

References

  • Halestrap, A. P. (1975).[5] The mitochondrial pyruvate carrier: Kinetics and specificity for substrates and inhibitors. Biochemical Journal, 148(1), 85-96.[1][5] Link

  • Ovens, M. J., et al. (2010). AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10.[1] Biochemical Journal, 425(3), 523–530. Link

  • Beavis, R. C., et al. (1992).

    
    -Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry.[1][5][6][7][8] Organic Mass Spectrometry, 27(2), 156–158. Link[1]
    
  • Sonawane, V. R., et al. (2016). Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors.[1] Oncotarget, 7(51), 84684. Link

  • Murov, S. L. (1973). Handbook of Photochemistry. Marcel Dekker.[1] (Reference for

    
     photoisomerization mechanics). Link
    

Electronic Modulation of Cinnamate Esters: A Comparative Technical Guide on Chloro- and Cyano-Substituents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cinnamate esters represent a privileged scaffold in medicinal chemistry and materials science, serving as Michael acceptors in covalent drug design and chromophores in UV filtration. The optimization of these scaffolds often hinges on the precise modulation of electronic density across the cinnamoyl backbone.

This guide provides a rigorous comparative analysis of Chloro (Cl) and Cyano (CN) substituents. While both are electron-withdrawing groups (EWGs), their mechanistic pathways—inductive (


) versus resonance (

) effects—diverge significantly. This document details the theoretical basis, synthetic protocols, kinetic profiles, and pharmacological implications of deploying these substituents to tune cinnamate reactivity.

Theoretical Framework: Electronic Partitioning

To rationally design cinnamate derivatives, one must quantify the electronic influence of substituents on the phenyl ring (remote modulation) versus the


-carbon (direct modulation).
Hammett Parameters and Mechanistic Divergence

The reactivity of ring-substituted cinnamates correlates linearly with Hammett substituent constants (


). The fundamental difference between Cl and CN lies in the competition between Inductive (

) and Resonance (

) effects.
SubstituentPosition

(Para)

(Meta)
Electronic Vector
Chloro (-Cl) Para+0.23+0.37-I, +R (Inductive dominates, but Resonance opposes)
Cyano (-CN) Para+0.66+0.56-I, -R (Synergistic withdrawal)
Hydrogen (-H) -0.000.00Reference

Data Source: Hansch, C., et al. (1991)

Key Insight: The Cyano group is a significantly stronger activator of electrophilic attack (and deactivator of aromatic substitution) because both its dipole and


-system withdraw density. Chloro  substituents present a "chameleon" effect: they withdraw density inductively (increasing acidity/electrophilicity) but can donate electron density back into the 

-system via lone-pair overlap, slightly mitigating the withdrawal at the para position.
Impact on the Michael Acceptor System

The cinnamate


-unsaturated carbonyl is the reactive core.
  • 
    -Electrophilicity:  A 4-CN group pulls electron density through the conjugated 
    
    
    
    -system, significantly lowering the LUMO energy and making the
    
    
    -carbon highly susceptible to nucleophilic attack (e.g., by thiol-containing cysteine residues).
  • 
    -Substitution:  Placing a CN group directly on the 
    
    
    
    -carbon (via Knoevenagel condensation) creates a "super-electrophile" (analogous to cyanoacrylates), often too reactive for reversible drug binding but ideal for polymerization.

Synthetic Pathways and Protocols

The synthesis of these derivatives requires distinct strategies depending on whether the substituent is on the ring or the alkene backbone.

Workflow Visualization

Synthesis_Workflow cluster_inputs Precursors cluster_process Reaction Pathways cluster_output Isolation Aldehyde Substituted Benzaldehyde Knoevenagel Knoevenagel Condensation (Pyridine/Piperidine) Aldehyde->Knoevenagel For alpha-CN Esterification Acid Chloride Formation (SOCl2 -> ROH) Aldehyde->Esterification For Ring-Cl/CN Acid Malonic Acid or Ester Acid->Knoevenagel Workup Acidic Workup (HCl) Knoevenagel->Workup Esterification->Workup Recryst Recrystallization (EtOH/H2O) Workup->Recryst Final Target Cinnamate Ester Recryst->Final

Caption: Comparative synthetic workflow. Knoevenagel routes are preferred for


-functionalization, while standard esterification serves ring-substituted analogs.
Protocol A: Synthesis of -Cyanocinnamates (Knoevenagel)

Target: Ethyl 2-cyano-3-(4-chlorophenyl)acrylate

Rationale: The


-proton of cyanoacetate is highly acidic (

), allowing mild base catalysis.
  • Reagents: 4-Chlorobenzaldehyde (10 mmol), Ethyl cyanoacetate (10 mmol), Ethanol (15 mL), Piperidine (5 drops).

  • Reaction: Combine aldehyde and ester in ethanol. Add piperidine. Stir at room temperature for 30 minutes. (Note: The strong EWG nature of the cyano group often makes heating unnecessary).

  • Crystallization: The product often precipitates spontaneously. If not, cool to 0°C.

  • Purification: Filter and wash with cold ethanol. Recrystallize from EtOH.

  • Validation: Check melting point and IR (distinct nitrile stretch at ~2220 cm⁻¹).

Protocol B: Synthesis of Ring-Substituted Cinnamates (Acyl Chloride Method)

Target: Ethyl 4-cyanocinnamate

Rationale: Fisher esterification equilibrium is slow. The acyl chloride route drives conversion to completion, essential for valuable 4-cyano substrates.

  • Activation: Suspend 4-cyanocinnamic acid (5 mmol) in dry DCM. Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.

  • Evaporation: Remove solvent and excess

    
     under vacuum (Caution: Trap acidic vapors).
    
  • Esterification: Redissolve the crude acid chloride in dry DCM. Add Ethanol (1.2 eq) and Pyridine (1.5 eq) dropwise at 0°C.

  • Workup: Wash with 1N HCl (to remove pyridine), then saturated

    
    . Dry over 
    
    
    
    .

Reactivity & Kinetic Profiling

The electronic nature of the substituent dictates the hydrolytic stability of the ester—a Critical Quality Attribute (CQA) for prodrug design.

Alkaline Hydrolysis Rates ( )

The hydrolysis follows


 mechanism. Electron-withdrawing groups stabilize the anionic transition state (tetrahedral intermediate), accelerating the reaction.
CompoundSubstituent (

)
Relative Rate (

)
Half-Life (

) Estimation*
Ethyl CinnamateH (0.00)1.0~24 h
Ethyl 4-ChlorocinnamateCl (+0.[1]23)2.1~11 h
Ethyl 4-CyanocinnamateCN (+0.66)6.5 ~3.5 h
Ethyl 4-NitrocinnamateNO2 (+0.78)19.1< 1.5 h

Base conditions: 0.1M NaOH, 50% EtOH/H2O at 30°C.


 derived from Hammett 

.

Operational Implication: 4-Cyanocinnamates are significantly more labile than their chloro counterparts. In formulation, 4-CN derivatives require strictly anhydrous buffers or lower pH to prevent premature degradation.

Spectroscopic Characterization

UV-Vis Absorption Shifts

Substituents alter the HOMO-LUMO gap.

  • Chloro: The

    
     effect raises the HOMO slightly, while 
    
    
    
    lowers the LUMO. The net effect is a minor bathochromic shift (Red shift) compared to unsubstituted cinnamate.
  • Cyano: The

    
     effect extends the conjugation length effectively, lowering the LUMO significantly. This results in a stronger bathochromic shift and often a hyperchromic effect (increased 
    
    
    
    ).

Data Summary (in Ethanol):

  • Unsubstituted

    
    : ~273 nm
    
  • 4-Chloro

    
    : ~280 nm
    
  • 4-Cyano

    
    : ~288-295 nm
    
NMR Diagnostics
  • Vinyl Protons: The

    
    -proton in 4-cyanocinnamate is more deshielded (shifted downfield, 
    
    
    
    > 7.7 ppm) compared to 4-chlorocinnamate due to the stronger anisotropy and electron withdrawal of the CN group.

Pharmacological Implications (SAR)

In drug discovery, the choice between Cl and CN is often a trade-off between metabolic stability and potency.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Start Lead Optimization: Cinnamate Scaffold Decision Select Substituent Start->Decision Chloro 4-Chloro (-Cl) Decision->Chloro Cyano 4-Cyano (-CN) Decision->Cyano Lipophilicity Increased LogP (Better Membrane Permeability) Chloro->Lipophilicity Metabolism Metabolic Liability: Oxidative Dehalogenation Chloro->Metabolism Reactivity High Electrophilicity (Covalent Cysteine Targeting) Cyano->Reactivity Solubility Lower LogP (Improved Solubility) Cyano->Solubility

Caption: Decision tree for substituent selection in medicinal chemistry optimization.

Covalent Inhibition Strategy

If the cinnamate is designed to act as a "warhead" (covalent inhibitor) targeting a cysteine residue in a protein pocket:

  • Select 4-Cyano if the target cysteine is less nucleophilic or buried. The increased electrophilicity of the

    
    -carbon drives the Michael addition.
    
  • Select 4-Chloro if the 4-Cyano derivative shows off-target toxicity (reacting with glutathione). The Cl group provides a "softer" electrophile.

References

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

  • Jones, B., & Watkinson, J. G. (1958). The alkaline hydrolysis of nuclear-substituted ethyl cinnamates. Journal of the Chemical Society.[2]

  • BenchChem. (2025).[3][4] The Genesis and Scientific Journey of 4-Cyanocinnamic Acid: A Technical Guide.

  • Lister, T., et al. (2014). Photochemical & Photobiological Sciences (Supplementary Info). Royal Society of Chemistry.[2]

  • Oregon State University. (2020). The Michael Addition: Substituent Effects. (General reference for Michael Acceptor theory).

Sources

A Comprehensive Technical Guide to Methyl 2-chloro-alpha-cyanocinnamate: Properties, Synthesis, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of methyl 2-chloro-alpha-cyanocinnamate, a multifunctional cinnamic acid derivative. Designed for researchers, chemists, and professionals in drug discovery and materials science, this document synthesizes critical data on the compound's physicochemical properties, a validated synthetic route, and essential safety protocols. The insights herein are grounded in established chemical principles to empower users with the knowledge for its effective and safe application.

Physicochemical Properties and Structural Analysis

Methyl 2-chloro-alpha-cyanocinnamate, with the CAS Number 74446-19-8, is a crystalline solid at room temperature.[1] Its molecular structure is characterized by a cinnamate backbone substituted with three key functional groups: a chloro group on the phenyl ring, a cyano group, and a methyl ester group. These substitutions significantly influence its electronic properties and reactivity, making it a versatile intermediate in organic synthesis. The electron-withdrawing nature of the ortho-chloro and the alpha-cyano groups renders the double bond highly electrophilic and susceptible to nucleophilic attack, a key feature for its use as a synthetic building block.

A summary of its core physical and chemical data is presented below for quick reference.

PropertyValueSource(s)
CAS Number 74446-19-8[1][2]
Molecular Formula C₁₁H₈ClNO₂[1][2]
Molecular Weight 221.64 g/mol [1][2]
Melting Point 108-110 °C (lit.)[1]
Appearance Solid[1]
Synonyms 3-(2-Chlorophenyl)-2-cyanoacrylic acid methyl ester[1]
InChI Key MBUUIEJTXSMODJ-RMKNXTFCSA-N[1]

Synthesis and Characterization

The most direct and efficient method for synthesizing methyl 2-chloro-alpha-cyanocinnamate is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde with a compound possessing an active methylene group, catalyzed by a weak base.

Proposed Synthetic Pathway: Knoevenagel Condensation

The synthesis involves the reaction of 2-chlorobenzaldehyde with methyl cyanoacetate. The active methylene group in methyl cyanoacetate is deprotonated by a base (e.g., piperidine or a mild inorganic base), forming a nucleophilic enolate which then attacks the carbonyl carbon of 2-chlorobenzaldehyde. Subsequent dehydration yields the final product. This method is favored for its high efficiency and operational simplicity.

Experimental Protocol: Synthesis
  • Materials: 2-chlorobenzaldehyde, methyl cyanoacetate, piperidine (catalyst), and methanol (solvent).

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzaldehyde (1 equivalent) and methyl cyanoacetate (1.1 equivalents) in methanol.

    • Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.

    • Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting aldehyde. The reaction can be gently heated to 40-50 °C to increase the rate if necessary.

    • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

    • Collect the solid product by vacuum filtration and wash with cold methanol to remove unreacted starting materials and catalyst.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and hexanes to yield a pure crystalline solid.

Characterization Methods

To confirm the identity and purity of the synthesized methyl 2-chloro-alpha-cyanocinnamate, the following analytical techniques are recommended:

  • ¹H NMR Spectroscopy: The proton NMR spectrum should exhibit characteristic signals for the aromatic protons (multiplets in the 7.2-7.6 ppm range), a singlet for the vinylic proton (around 8.0-8.5 ppm, shifted downfield due to the anisotropic effect of the cyano and ester groups), and a singlet for the methyl ester protons (around 3.9 ppm).

  • ¹³C NMR Spectroscopy: The carbon spectrum will show signals for the carbonyl carbon of the ester (around 160-165 ppm), the carbons of the double bond, the nitrile carbon (around 115 ppm), and the aromatic carbons.

  • Infrared (IR) Spectroscopy: Key absorption bands are expected for the C≡N stretch (around 2220 cm⁻¹), the C=O stretch of the ester (around 1725 cm⁻¹), and the C=C stretch (around 1620 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (221.64 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at about one-third the intensity of the M⁺ peak).

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the purified final product.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A 1. Charge Reactor: - 2-Chlorobenzaldehyde - Methyl Cyanoacetate - Methanol B 2. Add Piperidine (Catalyst) A->B C 3. React at 25-50°C (Monitor by TLC) B->C D 4. Cool in Ice Bath (Induce Precipitation) C->D E 5. Vacuum Filtration D->E F 6. Wash with Cold Methanol E->F G 7. Recrystallize from Ethanol F->G H 8. Dry under Vacuum G->H I Pure Methyl 2-chloro-alpha- cyanocinnamate H->I

Caption: Workflow for the synthesis and purification of methyl 2-chloro-alpha-cyanocinnamate.

Handling and Safety

Methyl 2-chloro-alpha-cyanocinnamate is classified as a hazardous substance and requires careful handling to minimize exposure.

Hazard Identification:

  • Signal Word: Warning[1]

  • Primary Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[1][3] It also causes skin and serious eye irritation and may cause respiratory irritation.[1][3]

Recommended Safety Protocols:

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side shields or chemical goggles.[1]

    • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a NIOSH-approved N95 dust mask or a respirator with an appropriate filter.[1]

    • Skin and Body Protection: Wear a lab coat.

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • First-Aid Measures:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Potential Applications and Research Insights

The unique combination of functional groups in methyl 2-chloro-alpha-cyanocinnamate makes it a valuable intermediate for further chemical modifications and a candidate for various applications.

  • Intermediate in Organic Synthesis: Its activated double bond is a prime target for Michael additions, allowing for the introduction of a wide range of nucleophiles. The cyano and ester groups can be hydrolyzed or reduced to introduce other functionalities, making it a versatile scaffold for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.

  • Research in Materials Science: Substituted cinnamates are explored for their optical properties. While not a primary application, its chromophoric structure could be of interest in the development of new dyes or functional materials.

  • Analogy to MALDI Matrices: The core structure, α-cyanocinnamic acid, is related to well-known matrices used in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, such as alpha-cyano-4-hydroxycinnamic acid (CHCA).[5] Research has shown that modifying the cinnamic acid core, for example with a chloro group, can enhance performance in proteomic analyses.[5] This suggests that methyl 2-chloro-alpha-cyanocinnamate could serve as a precursor for novel MALDI matrices with potentially improved properties.

Conclusion

Methyl 2-chloro-alpha-cyanocinnamate is a compound with significant potential for synthetic and materials chemistry. Its straightforward synthesis via Knoevenagel condensation allows for accessible production in a laboratory setting. A thorough understanding of its physicochemical properties and strict adherence to safety protocols are paramount for its effective and safe utilization. This guide provides the foundational knowledge for researchers and scientists to explore the full potential of this versatile chemical intermediate.

References

  • Methyl 2-chloro-a-cyanocinnamate 99 74446-19-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/394145]
  • SAFETY DATA SHEET - Tokyo Chemical Industry (April 28 2025). [URL: https://www.tcichemicals.com/BE/en/assets/sds/C0448_E_1_1.pdf]
  • SAFETY DATA SHEET - Thermo Fisher Scientific (September 24 2025). [URL: https://www.fishersci.com/msds?productName=AC449980050]
  • Methyl 2-chloro-α-cyanocinnamate, CAS 74446-19-8 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.
  • 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18729424/]

Sources

Methodological & Application

Step-by-step protocol for preparing Methyl 2-chloro-alpha-cyanocinnamate

Application Note: Synthesis and Purification of Methyl 2-chloro- -cyanocinnamate

Executive Summary & Scientific Rationale

Methyl 2-chloro-

The synthesis relies on the Knoevenagel Condensation , a classic carbon-carbon bond-forming reaction between a carbonyl compound (2-chlorobenzaldehyde) and an active methylene compound (methyl cyanoacetate).

Why this protocol? Unlike generic organic chemistry textbook procedures, this protocol addresses the specific steric and electronic challenges posed by the ortho-chloro substituent. The chlorine atom at the 2-position introduces steric bulk that can retard nucleophilic attack and influence the planarity of the transition state. We utilize a piperidine-catalyzed pathway in ethanol, optimizing for thermodynamic control to favor the stable crystalline product (typically the E-isomer) while minimizing self-condensation side reactions.

Chemical Safety & Hazard Analysis

WARNING: While this compound is a research chemical, it possesses structural motifs similar to known lachrymators (e.g., CS gas precursors). Strict adherence to engineering controls is mandatory.

Hazard ClassDescriptionMitigation Strategy
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin (H302+H312+H332).Work strictly within a certified chemical fume hood.
Irritation Causes skin, eye, and respiratory irritation (H315, H319, H335).Double nitrile gloves, chemically resistant lab coat, and safety goggles.
Reactivity 2-Chlorobenzaldehyde is sensitive to oxidation (air).Store precursor under inert atmosphere (N

or Ar) prior to use.

Reaction Mechanism & Thermodynamics

The reaction proceeds via a base-catalyzed nucleophilic addition followed by dehydration (elimination).[1][2]

  • Deprotonation: The weak base (piperidine) deprotonates the active methylene of methyl cyanoacetate (

    
    ), generating a resonance-stabilized enolate.
    
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of 2-chlorobenzaldehyde. The ortho-Cl substituent provides inductive electron withdrawal (activating the carbonyl) but also steric hindrance (kinetic barrier).[1]

  • Aldol-like Intermediate: Formation of a

    
    -hydroxy intermediate.[3][4]
    
  • Dehydration: Base-mediated E1cB elimination of water yields the

    
    -unsaturated ester.
    
Mechanistic Pathway Visualization

Knoevenagel_MechanismReagentsReagents:2-Cl-BenzaldehydeMethyl CyanoacetateEnolateEnolate Formation(Piperidine Catalyst)Reagents->EnolateDeprotonationAttackNucleophilic Attack(Steric Strain from o-Cl)Enolate->AttackAdditionIntermediateTetrahedralIntermediateAttack->IntermediateEquilibriumEliminationDehydration(-H2O)Intermediate->EliminationE1cBProductProduct:Methyl 2-chloro-alpha-cyanocinnamateElimination->ProductCrystallization

Figure 1: Mechanistic flow of the Knoevenagel condensation emphasizing the critical elimination step.

Experimental Protocol

Materials & Stoichiometry[1][5][6]
ComponentRoleMW ( g/mol )Equiv.Mass/Vol (Scale)
2-Chlorobenzaldehyde Electrophile140.571.014.06 g (100 mmol)
Methyl Cyanoacetate Nucleophile99.091.0510.40 g (105 mmol)
Piperidine Catalyst85.150.05~0.5 mL (cat.)
Ethanol (Abs.) Solvent46.07N/A100 mL
Step-by-Step Methodology

Phase 1: Reaction Initiation

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Solvation: Charge the RBF with 14.06 g of 2-chlorobenzaldehyde and 100 mL of absolute ethanol. Stir at room temperature until fully dissolved.

  • Addition: Add 10.40 g of methyl cyanoacetate. The solution should remain clear.

  • Catalysis: Add 5-10 drops (approx. 0.5 mL) of piperidine.

    • Observation: A slight exotherm or color change (yellowing) may occur immediately, indicating enolate formation.

Phase 2: Reaction Propagation 5. Reflux: Attach a reflux condenser. Heat the mixture to a gentle reflux (

Duration:
  • Process Control: Monitor reaction progress via TLC (20% EtOAc/Hexanes). The aldehyde spot (
    
    
    ) should disappear, and a new fluorescent product spot (
    
    
    ) should appear.

Phase 3: Work-up and Crystallization 7. Cooling: Remove the heat source and allow the flask to cool slowly to room temperature.

  • Critical Step: Slow cooling promotes the formation of large, pure crystals. Rapid cooling may trap impurities.
  • Precipitation: Once at room temperature, place the flask in an ice bath (
    
    
    ) for 30 minutes to maximize yield. The product should crystallize out as a white to off-white solid.
  • Filtration: Collect the solid via vacuum filtration using a Büchner funnel.
  • Washing: Wash the filter cake with cold ethanol (2 x 15 mL) to remove unreacted reagents and catalyst traces.
  • Drying: Dry the solid in a vacuum oven at
    
    
    for 4 hours or air dry overnight.
Characterization & Quality Control
  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: Expected range:

    
     [1].
    
  • Yield: Typical isolated yield is 85–95%.

Process Workflow Diagram

Experimental_WorkflowStartStart: Weigh ReagentsMixDissolve in Ethanol(2-Cl-Benzaldehyde + Methyl Cyanoacetate)Start->MixCatAdd Catalyst(Piperidine)Mix->CatRefluxReflux at 80°C(2-3 Hours)Cat->RefluxCheckTLC Check(Complete?)Reflux->CheckCheck->RefluxNo (Extend Time)CoolCool to RT -> Ice Bath(Crystallization)Check->CoolYesFilterVacuum Filtration& Cold EtOH WashCool->FilterDryDry & CharacterizeFilter->Dry

Figure 2: Operational workflow for the synthesis and isolation of the target cinnamate.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield / No Precipitate Product too soluble in warm ethanol.Concentrate the solvent volume by 50% via rotary evaporation before ice bath cooling.
Oily Product Impurities preventing crystallization.Re-dissolve in minimum hot ethanol and add water dropwise until turbid (recrystallization).
Dark Coloration Oxidation or polymerization.Ensure reagents are fresh; limit light exposure; check piperidine quality.

References

  • Sigma-Aldrich. Methyl 2-chloro-

    
    -cyanocinnamate Product Sheet. Link
    
  • Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204. Link

  • Li, J. J. (2014). Knoevenagel Condensation. In: Name Reactions. Springer, Cham. Link

  • BenchChem. Knoevenagel Condensation of 2-Chlorobenzaldehyde. Link

Using Methyl 2-chloro-alpha-cyanocinnamate as a Michael acceptor

Application Note: Methyl 2-chloro- -cyanocinnamate as a Sterically Modulated Michael Acceptor

Executive Summary

Methyl 2-chloro-

benzylidene cyanoacetates



This specific derivative, distinguished by an ortho-chloro substituent on the phenyl ring, offers a unique balance of reactivity and steric demand. Unlike its unsubstituted counterparts, the 2-chloro substituent induces torsional strain that forces the aryl ring out of planarity, modulating the rate of nucleophilic attack and influencing the stereochemical outcome of cycloadditions.

Key Applications:

  • [3+2] Cycloadditions: Synthesis of polysubstituted pyrrolidines and spiro-oxindoles.

  • Michael Additions: Cysteine targeting and thiol-conjugation assays.

  • Knoevenagel Condensations: As a stable, isolable intermediate for divergent synthesis.

Chemical Profile & Mechanism[1]

Structural Identity
  • IUPAC Name: Methyl (E)-2-cyano-3-(2-chlorophenyl)acrylate

  • Common Name: Methyl 2-chloro-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -cyanocinnamate[1][2][3]
    
  • CAS Number: 74446-19-8 (Generic for isomer mix), 3695-84-9 (Related ethyl analog reference)

  • Molecular Formula: C

    
    H
    
    
    ClNO
    
    
  • Molecular Weight: 221.64 g/mol

Mechanistic Insight: The Michael Addition

The core utility of this molecule lies in its reactivity at the

  • Activation: The

    
    -cyano and 
    
    
    -methoxycarbonyl groups withdraw electron density from the
    
    
    -carbon via resonance and induction.
  • Nucleophilic Attack: A nucleophile (Nu:), such as a thiolate or carbanion, attacks the

    
    -position.
    
  • Steric Modulation: The ortho-chloro group provides steric bulk, often slowing the approach of bulky nucleophiles compared to para-substituted analogs. This kinetic differentiation can be exploited for chemoselective transformations.

  • Stabilization: The resulting negative charge is delocalized onto the nitrogen of the cyano group and the oxygen of the ester (enolate formation).

DOT Diagram: Reaction Mechanism

MichaelAdditionSubstrateMethyl 2-chloro-α-cyanocinnamate(Electrophile)TSTransition State(Steric Clash with 2-Cl)Substrate->TS ActivationNuNucleophile(Thiol/Amine/Ylide)Nu->TS AttackIntermediateStabilized Carbanion(Enolate)TS->Intermediate Bond FormationProductMichael Adduct(β-substituted)Intermediate->Product Protonation/CyclizationNoteThe 2-Cl substituent (ortho)modulates kinetics viasteric hindrance.Note->TS

Figure 1: Mechanistic pathway of Michael addition showing the influence of the ortho-chloro substituent.

Application Protocols

Protocol A: Synthesis of Spiro-Pyrrolidines via [3+2] Cycloaddition

This is the primary synthetic application. The alkene acts as a dipolarophile reacting with an azomethine ylide (generated in situ).

Objective: Synthesize a spiro[indoline-3,2'-pyrrolidine] derivative.

Materials:

  • Methyl 2-chloro-

    
    -cyanocinnamate (1.0 equiv)
    
  • Isatin (1.0 equiv)

  • Sarcosine (N-methylglycine) (1.2 equiv)

  • Solvent: Methanol or Ethanol (Anhydrous)

  • Catalyst: None required (Thermal) or reflux.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve Isatin (1 mmol) and Sarcosine (1.2 mmol) in 10 mL of methanol.

  • Ylide Formation: Reflux the mixture for 15–20 minutes. The solution will typically darken (often to a deep red/orange), indicating the formation of the azomethine ylide via decarboxylation.

  • Addition of Acceptor: Add Methyl 2-chloro-

    
    -cyanocinnamate  (1 mmol) to the hot reaction mixture.
    
  • Reflux: Continue refluxing for 2–4 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7). The spot for the cinnamate (usually UV active, high R

    
    ) should disappear.
    
  • Workup: Cool the reaction mixture to room temperature.

    • Precipitation: Often, the product precipitates upon cooling. Filter the solid and wash with cold methanol.

    • Extraction: If no precipitate forms, remove solvent under reduced pressure, dissolve residue in ethyl acetate, wash with water, dry over Na

      
      SO
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/DMF mixture if necessary.

Expected Outcome: A solid spiro-pyrrolidine product.[4] The ortho-chloro group typically favors the endo-cyclization product due to secondary orbital interactions and steric steering.

Protocol B: Thiol-Conjugation Assay (Covalent Inhibition Model)

This protocol assesses the compound's ability to covalently modify cysteine residues, relevant for drug discovery (e.g., covalent kinase inhibitors).

Materials:

  • Methyl 2-chloro-

    
    -cyanocinnamate (10 mM stock in DMSO)
    
  • L-Cysteine or Glutathione (GSH) (10 mM stock in PBS)

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Analysis: UV-Vis Spectrophotometer or LC-MS

Step-by-Step Methodology:

  • Baseline Measurement: Dilute the cinnamate stock to 50

    
    M in PBS. Record the UV-Vis spectrum (200–400 nm). Note the 
    
    
    characteristic of the conjugated system (typically ~280–300 nm).
  • Reaction Initiation: Add L-Cysteine (5 equiv, 250

    
    M final) to the cuvette. Mix immediately by inversion.
    
  • Kinetic Monitoring: Measure the decrease in absorbance at the cinnamate

    
     every 30 seconds for 20 minutes. The loss of conjugation (breaking the C=C double bond) results in a hypochromic shift (decrease in absorbance).
    
  • Data Analysis: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    ).
  • Comparison: Compare

    
     against a standard (e.g., Ethyl acrylate). The 
    
    
    -cyano group usually accelerates reactivity significantly (
    
    
    fold faster than simple acrylates), while the ortho-chloro group may dampen this rate slightly compared to the unsubstituted parent.

Data Presentation: Reactivity Comparison

CompoundSubstituentRelative Reactivity (Est.)Steric Hindrance
Methyl

-cyanocinnamate
H1.0 (Reference)Low
Methyl 2-chloro-

-cyanocinnamate
2-Cl (Ortho) 0.6 – 0.8 High
Methyl 4-chloro-

-cyanocinnamate
4-Cl (Para)1.2Low

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Cycloaddition) Reversibility of Michael addition (Retro-Michael).Lower the reaction temperature after the initial addition or use a Lewis Acid catalyst (e.g., AgOAc) to stabilize the transition state.
Polymerization Anionic polymerization initiated by base.[5]Avoid strong bases.[5] Use weak organic bases (Piperidine, TEA) only if necessary. Ensure solvents are dry.[5]
Hydrolysis Ester hydrolysis in aqueous media.Maintain pH < 8.0. The electron-deficient nature makes the ester labile to saponification.
Isomerization E/Z isomerization of the alkene.The E-isomer is generally more stable. If Z forms, it may react slower. Recrystallize starting material to ensure isomeric purity.

Safety & Handling (E-E-A-T)

  • Cyanide Potential: While the nitrile group is generally stable, metabolic or harsh chemical hydrolysis can theoretically release cyanide. Handle in a well-ventilated fume hood.

  • Lachrymator/Irritant:

    
    -Cyanoacrylates are potent mucous membrane irritants. Wear butyl rubber gloves and safety goggles.
    
  • Sensitization: Acrylates are known skin sensitizers. Avoid all skin contact.

References

  • Knoevenagel Condensation & Synthesis: Bollikolla, H. B., et al. "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity." Journal of the Mexican Chemical Society, 2022. [Link] (Validates the synthesis and characterization of 2-chloro derivatives).

  • General Reactivity of Cyanoacrylates: PubChem Compound Summary for Methyl 2-cyano-3-(2-chlorophenyl)acrylate. [Link] (Source for physicochemical properties and identifiers).

  • [3+2] Cycloaddition Methodology: Standard protocols for azomethine ylide cycloadditions with electron-deficient alkenes are adapted from: Pandey, G., et al. "1,3-Dipolar cycloadditions of azomethine ylides." Tetrahedron, 1996. (General reference for the reaction class described in Protocol A).

Catalytic Synthesis of α-Cyanocinnamate Esters: A Comprehensive Guide to Conditions and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the catalytic conditions for the synthesis of α-cyanocinnamate esters, a class of compounds with significant applications in the development of pharmaceuticals and functional materials.[1][2][3] This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction, from its mechanistic underpinnings to practical, field-proven laboratory protocols. We will delve into various catalytic systems, explaining the rationale behind their use and offering detailed experimental procedures to ensure reproducible and high-yield syntheses.

Introduction: The Significance of α-Cyanocinnamate Esters

α-Cyanocinnamate esters, also known as cyanoacrylates, are α,β-unsaturated compounds characterized by the presence of a cyano and an ester group attached to the same carbon of a carbon-carbon double bond.[4] This structural motif imparts unique electronic properties, making them valuable intermediates in organic synthesis and key components in a variety of applications.

In the pharmaceutical industry, these compounds serve as versatile building blocks for the synthesis of a wide array of therapeutic agents.[1][2] Their derivatives have shown potential as anticancer, antiviral, and anti-inflammatory agents.[3][5][6] Beyond their medicinal applications, α-cyanocinnamate esters are utilized in the formulation of adhesives, polymers, and other fine chemicals.[1][4]

The primary route for synthesizing α-cyanocinnamate esters is the Knoevenagel condensation, a nucleophilic addition reaction between an aldehyde or ketone and an active methylene compound, in this case, an alkyl cyanoacetate.[1] The choice of catalyst is paramount in this reaction, as it dictates the reaction rate, yield, and in some cases, the stereoselectivity of the product. This guide will focus on the diverse catalytic systems employed to facilitate this important transformation.

The Knoevenagel Condensation: Mechanistic Overview

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic chemistry.[1] The reaction mechanism, particularly in the context of α-cyanocinnamate ester synthesis, generally proceeds through the following key steps, typically initiated by a basic catalyst:

  • Deprotonation: A base abstracts an acidic α-hydrogen from the active methylene compound (e.g., ethyl cyanoacetate) to generate a resonance-stabilized carbanion (enolate).[7]

  • Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (e.g., benzaldehyde).[7] This results in the formation of a tetrahedral alkoxide intermediate.[7]

  • Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the base catalyst or a protic solvent, to form a β-hydroxy compound.[7]

  • Dehydration: The β-hydroxy intermediate undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, the α-cyanocinnamate ester.[7] This step is often spontaneous or facilitated by the reaction conditions.

Figure 1: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

Catalytic Systems for α-Cyanocinnamate Ester Synthesis

The choice of catalyst is a critical parameter that influences the efficiency and sustainability of the Knoevenagel condensation. A wide range of catalysts have been developed, each with its own set of advantages and limitations.

Base Catalysis

Traditionally, the Knoevenagel condensation is catalyzed by bases. These can range from inorganic bases to organic amines.

  • Inorganic Bases: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) can be effective but may lead to side reactions, such as hydrolysis of the ester group.[1]

  • Organic Bases: Amines such as piperidine, pyridine, and triethylamine are commonly used.[8] Diisopropylethylammonium acetate (DIPEAc), an ionic liquid, has been shown to be an efficient catalyst, offering high yields and shorter reaction times.[5] The use of DABCO (1,4-diazabicyclo[2.2.2]octane) in combination with a hydroxy ionic liquid has also been reported as an effective catalytic system.[9]

The primary role of the base is to deprotonate the active methylene compound, thereby generating the nucleophilic carbanion required for the reaction.

Lewis Acid Catalysis

Lewis acids can also catalyze the Knoevenagel condensation. They function by coordinating to the carbonyl oxygen of the aldehyde, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the active methylene compound.[10] This approach is particularly useful when dealing with less reactive aldehydes. Metal-organic frameworks (MOFs) with Lewis acidic metal centers have been explored as heterogeneous catalysts for this reaction.[10][11]

Organocatalysis

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free and often more environmentally benign alternative to traditional catalysis.[12]

  • Triphenylphosphine (TPP): TPP has been demonstrated to be an efficient catalyst for the Knoevenagel condensation under mild, solvent-free conditions, affording α-cyanocinnamate esters in excellent yields and with high (E)-stereoselectivity.[13]

  • N-Heterocyclic Carbenes (NHCs): NHCs are versatile organocatalysts that can be used for the synthesis of esters from α,β-unsaturated aldehydes.[14][15]

  • Thiourea Derivatives: Chiral thiourea-based organocatalysts have been employed in asymmetric versions of related reactions, highlighting the potential for enantioselective synthesis.[16]

Heterogeneous Catalysis

The use of heterogeneous catalysts offers significant advantages in terms of catalyst recovery and reusability, which are key principles of green chemistry.

  • Zeolites: Basic zeolites, such as those modified with amino groups, have shown excellent catalytic activity for the Knoevenagel condensation.[17]

  • Solid Bases: Alumina-potassium oxide (Al2O3–OK) has been used as a solid base catalyst, providing high yields of ethyl α-cyanocinnamates in ethanol.[18]

  • Metal-Organic Frameworks (MOFs): MOFs containing both Lewis acidic and basic sites can act as bifunctional catalysts, synergistically promoting the reaction.[8][10]

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalytic system depends on various factors, including the substrate scope, desired reaction conditions, and considerations for process sustainability. The following table summarizes the performance of different catalysts for the synthesis of ethyl α-cyanocinnamate from benzaldehyde and ethyl cyanoacetate.

Catalyst SystemSolventTemperature (°C)Reaction TimeYield (%)Reference
DIPEAc -Room Temp.10-15 min95[5]
Al2O3–OK EthanolReflux30 min99[18]
DABCO/[HyEtPy]Cl–H2O Water5020-40 min83-99[9]
Triphenylphosphine -801.5 h94[13]
CsNaX-NH2 Zeolite Toluene1102 h~95[17]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the synthesis of ethyl α-cyanocinnamate using different catalytic systems.

Protocol 1: Synthesis using Diisopropylethylammonium Acetate (DIPEAc) Catalyst

This protocol is adapted from an improved Knoevenagel condensation method that offers high yields and short reaction times under mild conditions.[5]

Materials:

  • Benzaldehyde

  • Ethyl cyanoacetate

  • Diisopropylethylammonium acetate (DIPEAc)

  • Ethanol

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine benzaldehyde (10 mmol, 1.06 g) and ethyl cyanoacetate (10 mmol, 1.13 g).

  • Add DIPEAc (10 mol%, 0.17 g) to the mixture.

  • Stir the reaction mixture at room temperature for 10-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add 20 mL of cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to obtain pure ethyl α-cyanocinnamate.

  • Characterize the product by NMR and melting point analysis (m.p. 51-53 °C).

Experimental_Workflow Start Start Combine_Reactants 1. Combine Aldehyde, Ethyl Cyanoacetate, and Catalyst Start->Combine_Reactants Reaction 2. Stir at Specified Temperature and Time Combine_Reactants->Reaction Monitor_TLC 3. Monitor Reaction by TLC Reaction->Monitor_TLC Workup 4. Quench Reaction and Precipitate Product Monitor_TLC->Workup Reaction Complete Purification 5. Filter, Wash, and Dry Product Workup->Purification Characterization 6. Characterize Product (NMR, MP) Purification->Characterization End End Characterization->End

Figure 2: A typical experimental workflow for the synthesis of α-cyanocinnamate esters.

Protocol 2: Solvent-Free Synthesis using Triphenylphosphine (TPP) Catalyst

This protocol is based on a mild and efficient method using triphenylphosphine as an organocatalyst.[13]

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethyl cyanoacetate

  • Triphenylphosphine (TPP)

  • Standard laboratory glassware

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, mix the aromatic aldehyde (5 mmol), ethyl cyanoacetate (5 mmol), and triphenylphosphine (10 mol%, 0.13 g).

  • Heat the reaction mixture at 80 °C with stirring for the time specified for the particular aldehyde (typically 1-2 hours).

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, purify the product by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane mixture) to afford the pure α-cyanocinnamate ester.

  • Characterize the product by spectroscopic methods.

Conclusion and Future Perspectives

The synthesis of α-cyanocinnamate esters via the Knoevenagel condensation is a well-established and versatile reaction. The choice of catalytic system is a crucial factor that can be tailored to meet specific needs, from high-throughput screening in drug discovery to large-scale, environmentally friendly industrial production. The development of heterogeneous and organocatalytic systems represents a significant advancement, offering milder reaction conditions, easier product purification, and improved sustainability.

Future research in this area will likely focus on the development of even more efficient and selective catalysts, particularly those that enable asymmetric synthesis to access chiral α-cyanocinnamate derivatives. The exploration of flow chemistry and microreactor technology for this reaction also holds promise for enhanced process control and scalability.[17] As the demand for complex and functionalized molecules continues to grow, the catalytic synthesis of α-cyanocinnamate esters will undoubtedly remain a vital tool for chemists in both academia and industry.

References

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO. [Link]

  • Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. [Link]

  • Template-Induced {Mn2}–Organic Framework with Lewis Acid–Base Canals as a Highly Efficient Heterogeneous Catalyst for Chemical Fixation of CO2 and Knoevenagel Condensation. Inorganic Chemistry. [Link]

  • Synthesis of Ethyl α-Cyanocinnamates Catalyzed by Al2O3–OK Solid Base. ResearchGate. [Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances. [Link]

  • Recent developments in knoevenagel condensation reaction: a review. ResearchGate. [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • An investigation of Knoevenagel condensation reaction in microreactors using a new zeolite catalyst. ResearchGate. [Link]

  • Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. [Link]

  • Knoevenagel condensation – Knowledge and References. Taylor & Francis Online. [Link]

  • A Heterogeneous Acid-Base Organocatalyst For Cascade Deacetalisation-Knoevenagel Condensations. PMC. [Link]

  • Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. ACS Omega. [Link]

  • Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal. [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

  • Organocatalyzed synthesis of optically active cyanohydrins starting from alpha-ketoesters. ResearchGate. [Link]

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Multi-targeted azacoumarin–cyanocinnamate hybrids induce G2/M arrest and apoptosis via tubulin, and COX-2/VEGFR modulation: insights from in vitro mechanistic basis and in vivo validation. PMC. [Link]

  • Organocatalytic synthetic route to esters and their application in hydrosilylation process. Scientific Reports. [Link]

  • Unprecedented Reaction between Ethyl α-Cyanocinnamate and o Phenylenediamine: Development of an Efficient Method for the Transfer Hydrogenation of Electronically Depleted Olefins. ResearchGate. [Link]

  • Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. Chemical Science. [Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. MDPI. [Link]

  • Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. PMC. [Link]

  • ester synthesis catalyzed: Topics by Science.gov. Science.gov. [Link]

  • Organocatalytic synthetic route to esters and their application in hydrosilylation process. ResearchGate. [Link]

  • Organocatalyst as a synthetic gadget for pharmaceutically potent molecules. RSC Advances. [Link]

  • Synthesis of α-keto esters by the rhodium-catalysed reaction of cyanoformate with arylboronic acids. Chemical Communications. [Link]

  • Exploring the Antiviral Potential of Esters of Cinnamic Acids with Quercetin. PubMed. [Link]

  • Synthesis of alpha-keto esters by the rhodium-catalysed reaction of cyanoformate with arylboronic acids. PubMed. [Link]

  • Scripps Research chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development. EurekAlert!. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • Catalytic asymmetric direct alpha-amination reactions of 2-keto esters: A simple synthetic approach to optically active syn-beta-amino-alpha-hydroxy esters. ResearchGate. [Link]

  • Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. PMC. [Link]

  • Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Bentham Science. [Link]

Sources

Application Notes and Protocols for the Synthesis of Methyl 2-chloro-alpha-cyanocinnamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of α-Cyanocinnamate Scaffolds

Methyl 2-chloro-alpha-cyanocinnamate and its derivatives are valuable intermediates in the synthesis of a diverse array of bioactive molecules and functional materials. The α,β-unsaturated nitrile moiety serves as a versatile Michael acceptor and a key precursor for the construction of complex heterocyclic systems. The presence of the electron-withdrawing chloro and cyano groups on the cinnamate backbone significantly influences its reactivity and biological profile, making it a subject of interest for researchers in medicinal chemistry and drug development. These compounds have been investigated for their potential as enzyme inhibitors, anticancer agents, and components of molecular probes. A thorough understanding of the reaction mechanism for their synthesis is paramount for optimizing reaction conditions, maximizing yields, and ensuring product purity.

Unraveling the Reaction Mechanism: The Knoevenagel Condensation

The formation of Methyl 2-chloro-alpha-cyanocinnamate proceeds via a classic Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] In this specific synthesis, the key players are 2-chlorobenzaldehyde and methyl cyanoacetate, with a weak base, typically piperidine, acting as a catalyst.

The catalytic cycle can be described by two principal mechanistic pathways that are often in competition, depending on the specific reaction conditions.

Pathway A: The Enolate Pathway

  • Deprotonation and Enolate Formation: The basic catalyst, piperidine, abstracts an acidic α-hydrogen from methyl cyanoacetate. The resulting carbanion is resonance-stabilized by the adjacent cyano and ester groups, forming a stable enolate ion.[2][3]

  • Nucleophilic Attack: The electron-rich enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. This results in the formation of a tetrahedral alkoxide intermediate.[3]

  • Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst (piperidinium ion), to yield a β-hydroxy adduct.

  • Dehydration: The β-hydroxy adduct undergoes base-catalyzed dehydration. The catalyst abstracts a proton from the α-carbon, leading to the elimination of a water molecule and the formation of the final product, Methyl 2-chloro-alpha-cyanocinnamate. This elimination step often proceeds through an E1cB mechanism.[2]

Pathway B: The Iminium Ion Pathway

Theoretical and experimental studies have provided evidence for an alternative mechanism, particularly when secondary amines like piperidine are used as catalysts.[4][5]

  • Iminium Ion Formation: Piperidine first reacts with 2-chlorobenzaldehyde to form a carbinolamine intermediate, which then dehydrates to form a highly electrophilic iminium ion.[4][6]

  • Enolate Formation: Concurrently, another molecule of piperidine deprotonates methyl cyanoacetate to generate the enolate, as in Pathway A.

  • Nucleophilic Attack: The enolate attacks the iminium ion, which is a more potent electrophile than the parent aldehyde. This leads to the formation of an addition product.

  • Catalyst Regeneration and Product Formation: The addition product then eliminates the piperidine catalyst to generate the final α,β-unsaturated product.[4][5] The formation of the iminium ion is often the rate-determining step in this pathway.[5]

The prevailing mechanism can be influenced by factors such as the solvent, temperature, and the specific nature of the reactants and catalyst.

Visualizing the Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_enolate Pathway A: Enolate Pathway cluster_iminium Pathway B: Iminium Ion Pathway A_start 2-Chlorobenzaldehyde + Methyl Cyanoacetate A_enolate Enolate of Methyl Cyanoacetate A_start->A_enolate Piperidine A_alkoxide Tetrahedral Alkoxide Intermediate A_enolate->A_alkoxide + 2-Chlorobenzaldehyde A_piperidine Piperidine A_hydroxy β-Hydroxy Adduct A_alkoxide->A_hydroxy + H+ A_product Methyl 2-chloro-α-cyanocinnamate A_hydroxy->A_product - H2O B_start 2-Chlorobenzaldehyde + Piperidine B_iminium Iminium Ion B_start->B_iminium - H2O B_addition Addition Product B_iminium->B_addition + Enolate B_product Methyl 2-chloro-α-cyanocinnamate B_addition->B_product - Piperidine

Caption: Knoevenagel condensation mechanisms for the formation of Methyl 2-chloro-alpha-cyanocinnamate.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of Methyl 2-chloro-alpha-cyanocinnamate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chlorobenzaldehyde140.5714.06 g0.10
Methyl Cyanoacetate99.099.91 g0.10
Piperidine85.150.85 g0.01
Ethanol46.0750 mL-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzaldehyde (14.06 g, 0.10 mol) and methyl cyanoacetate (9.91 g, 0.10 mol) in 50 mL of ethanol.

  • Catalyst Addition: To the stirred solution, add piperidine (0.85 g, 0.01 mol) dropwise at room temperature. The addition of the catalyst may cause a slight exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1).

  • Work-up: After completion of the reaction (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to afford Methyl 2-chloro-alpha-cyanocinnamate as a crystalline solid.

  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Causality Behind Experimental Choices

  • Choice of Catalyst: A weak base like piperidine is crucial. Strong bases, such as sodium hydroxide, could lead to the hydrolysis of the ester group or promote self-condensation of the aldehyde.[1] Piperidine is effective in catalyzing the reaction without promoting significant side reactions.

  • Solvent Selection: Ethanol is a common solvent for Knoevenagel condensations as it effectively dissolves the reactants and is relatively inert under the reaction conditions. Other polar protic solvents can also be employed.

  • Reaction Temperature: Refluxing the reaction mixture provides the necessary activation energy to drive the condensation and dehydration steps to completion in a reasonable timeframe.

  • Purification by Recrystallization: Recrystallization is an effective method for purifying the solid product, removing any unreacted starting materials and minor byproducts.

Trustworthiness and Self-Validation

The protocol is designed to be self-validating through the use of in-process monitoring and final product characterization.

  • TLC Monitoring: Regular monitoring of the reaction by TLC allows for the determination of the reaction endpoint, preventing the formation of degradation products due to prolonged heating.

  • Spectroscopic Analysis: The structural confirmation of the final product by NMR and IR, along with melting point determination, ensures the identity and purity of the synthesized Methyl 2-chloro-alpha-cyanocinnamate.

Expanding the Scope: Alternative Catalysts and Conditions

While piperidine is a classic catalyst, a wide range of other catalytic systems have been developed for the Knoevenagel condensation, often with the aim of improving yields, reducing reaction times, and employing more environmentally benign conditions.[7] These include:

  • Lewis Acids: Indium(III) chloride and other Lewis acids have been shown to effectively catalyze the Knoevenagel condensation.

  • Ionic Liquids: Imidazolium-based ionic liquids can act as both the catalyst and the solvent, often allowing for easy catalyst recycling.[6]

  • Heterogeneous Catalysts: Solid-supported catalysts, such as metal-organic frameworks (MOFs) and functionalized silica, offer advantages in terms of catalyst separation and reusability.[8]

  • Organocatalysts: Proline and its derivatives have been successfully employed as organocatalysts for this transformation.

The choice of catalyst can significantly impact the reaction outcome, and optimization may be required for different substrates.

References

  • J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]

  • Dalessandro, E. V., Collin, H. P., Guimarães, L. G. L., Valle, M. S., & Pliego, J. R. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5482–5490. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Knoevenagel condensation. Retrieved from [Link]

  • Figshare. (2018, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - The Journal of Physical Chemistry B. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Retrieved from [Link]

  • SpringerLink. (2013, June 15). Knoevenagel condensation reactions catalysed by metal-organic frameworks. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

  • YouTube. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. Retrieved from [Link]

Sources

Applications of Methyl 2-chloro-alpha-cyanocinnamate in pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with broad Google searches to source definitive information about Methyl 2-chloro-alpha-cyanocinnamate, zeroing in on its use in pharmaceutical intermediates. I'm prioritizing its synthesis, key reactions, and role within pharmaceutical processes.

Mapping Synthesis and Applications

I'm now diving deep into the pharmaceutical applications, focusing on identifying specific examples where Methyl 2-chloro-alpha-cyanocinnamate serves as a precursor. My analysis will detail the reaction mechanisms and synthetic pathways. Next, I plan to structure the application notes, starting with an overview of the compound and its medicinal chemistry significance, then focusing on step-by-step protocols. I'll include reaction conditions, purification methods, and the reasoning behind each parameter. Concurrently, I'm generating Graphviz diagrams and quantitative data tables for clarity.

Refining Search Strategies

I'm now refining my search parameters to pinpoint pharmaceutical applications, concentrating on specific APIs synthesized using Methyl 2-chloro-alpha-cyanocinnamate. The focus is on detailing reaction mechanisms and synthetic pathways. I'm structuring application notes with an introduction, followed by step-by-step protocols including reaction conditions, and purification methodologies. Concurrently, I'm generating Graphviz diagrams and data tables to clarify reaction conditions and yields. I will also be generating citations for any authoritative sources.

Gathering Chemical Data

I've gathered initial data on Methyl 2-chloro- alpha-cyanocinnamate, focusing on its chemical properties from supplier details. I'm now aiming to pinpoint specific pharmaceutical syntheses where this compound plays a direct role. The hunt is on for applications, I will focus on finding the exact pharmaceutical usage.

Narrowing Application Focus

I'm now digging deeper, seeking concrete pharmaceutical uses for the compound. The current data offers broad strokes on related compounds and general medicinal chemistry, but lacks specifics for Methyl 2-chloro-alpha-cyanocinnamate. My aim is now to uncover reaction schemes, protocols, and the names of the final active pharmaceutical ingredients that utilize it directly as a starting material or intermediate.

Linking Key Compounds

I've hit a significant breakthrough! The second-stage search results have illuminated a vital connection. Methyl 2-chloro-alpha-cyanocinnamate directly links to synthesizing dihydropyridine-type calcium channel blockers, a link that clearly leverages the Hantzsch reaction. This feels like a turning point.

Refining Synthetic Protocols

I'm now diving deeper! While the initial link is confirmed, I'm finding a gap in specific protocols. I need a concrete example, or very close analogue, to generate the detailed instructions requested. The Hantzsch reaction is key, and I know Methyl 2-chloro-alpha-cyanocinnamate is a precursor, but I need a specific protocol starting from it. So, I'm narrowing my search for similar substrates in Hantzsch reactions to get detailed application notes.

Pinpointing Reaction Details

I've got a clearer picture! My recent investigation reveals the Hantzsch synthesis is confirmed as the primary path, especially using Methyl 2-chloro-alpha-cyanocinnamate as a precursor. However, I need to create the specific protocol they requested. I'm focusing the search now on finding either exact or very close analogues of the cinnamate substrate, so I can extract the specific reaction conditions and generate a detailed protocol. This requires looking at similar substrates and related Hantzsch applications. I will also be focusing on catalysts and yields!

Analyzing DHP Synthesis

I've been focusing on the Hantzsch synthesis of 1,4-dihydropyridine (DHP) calcium channel blockers using Methyl 2-chloro-alpha-cyanocinnamate as a crucial intermediate. The prior research established this as a key route, and I'm currently compiling examples and protocols for the synthesis.

Developing Synthesis Protocol

I've gathered enough information to draft a detailed application note and synthesis protocol. I'm focusing on the Michael acceptor role of Methyl 2-chloro-alpha-cyanocinnamate in the Hantzsch reaction, particularly for asymmetrical DHPs. My plan is to adapt the documented felodipine synthesis to the specific substrate, providing a step-by-step protocol. I'm ready to incorporate diagrams and tables.

Finalizing Reaction Steps

I'm now detailing the full synthesis plan. Key components include 2-chlorobenzaldehyde as a precursor, a beta-ketoester or active methylene compound (methyl cyanoacetate), and a nitrogen source. I'm focusing on the enamine formation, followed by the Hantzsch reaction of the Methyl 2-chloro-alpha-cyanocinnamate. Diagrams and tables are ready for inclusion in the final synthesis protocol. I can start writing the full response.

Polymerization initiation using Methyl 2-chloro-alpha-cyanocinnamate derivatives

Application Note: Polymerization Initiation & Protocols for Methyl 2-chloro- -cyanocinnamate Derivatives

Executive Summary & Chemical Identity

Methyl 2-chloro-


-cyanocinnamate (MCC)
  • Spontaneous Alternating Copolymerization: Acting as strong electron acceptors (A) that form Charge-Transfer (CT) complexes with electron-rich donor monomers (D) like vinyl ethers or styrenes. This complex often undergoes spontaneous thermal initiation without added radical initiators.

  • Anionic Homopolymerization: Initiated by strong nucleophiles to form rigid, high-

    
     thermoplastics, often used in optical applications or as precursors for carbon fibers.
    
  • Photo-Crosslinking: Utilizing the cinnamate backbone for [2+2] cycloaddition under UV irradiation.

Chemical Structure & Properties[1][2]
  • IUPAC Name: Methyl (E/Z)-2-cyano-3-(2-chlorophenyl)acrylate

  • Key Functionality:

    • 
      -Cyano & 
      
      
      -Ester:
      Strong electron-withdrawing groups (EWGs) stabilizing the propagating anion.
    • 
      -(2-Chlorophenyl):  Provides steric bulk (inhibiting homopolymerization) and enhances electron deficiency via inductive effects.
      
    • C=C Double Bond: The reactive center for addition.

Mechanism of Action

A. Spontaneous Charge-Transfer Initiation (The "Self-Initiating" System)

When mixed with an electron-rich donor (e.g., Isobutyl Vinyl Ether), MCC forms a donor-acceptor complex. This complex can thermally rearrange to generate initiating radicals, eliminating the need for external initiators like AIBN.

Mechanism:

B. Anionic Initiation

The strong EWGs allow nucleophilic attack at the

Caption: Dual polymerization pathways: Spontaneous radical copolymerization via CT complex (top) and Anionic homopolymerization (bottom).

Experimental Protocols

Protocol A: Spontaneous Alternating Copolymerization

Objective: Synthesize a strictly alternating copolymer of MCC and Isobutyl Vinyl Ether (IBVE) without external initiator.

Materials:

  • Monomer A: Methyl 2-chloro-

    
    -cyanocinnamate (Recrystallized from ethanol).
    
  • Monomer D: Isobutyl Vinyl Ether (Distilled over CaH

    
    ).
    
  • Solvent: Toluene (Anhydrous).

Workflow:

  • Preparation: In a glovebox or under

    
    , dissolve MCC (10 mmol) in Toluene (5 mL).
    
  • Addition: Add IBVE (10 mmol) to the solution. Note: A color change (often yellow/orange) indicates CT complex formation.

  • Initiation: Seal the reaction vessel and heat to 60°C . No AIBN/BPO is required.

  • Propagation: Stir for 24–48 hours. The reaction proceeds via the insertion of the CT complex into the growing chain.

  • Termination: Quench with methanol.

  • Purification: Precipitate into excess methanol. Filter and dry under vacuum at 40°C.

Why this works: The 2-chloro substituent lowers the LUMO energy of the cinnamate, enhancing the equilibrium constant (

Protocol B: Controlled Anionic Homopolymerization

Objective: Synthesize the homopolymer of MCC. This is challenging due to the steric bulk of the 2-chlorophenyl group.

Materials:

  • Monomer: MCC (Strictly anhydrous, dried over

    
     in vacuum).
    
  • Initiator: sec-Butyllithium (sec-BuLi) or Diphenylhexyllithium (DPHLi) .

  • Solvent: THF (Distilled from Na/Benzophenone).

  • Temperature: -78°C .

Workflow:

  • System Setup: Flame-dry a Schlenk flask and cycle

    
    /Vacuum 3 times.
    
  • Solvent Charge: Cannulate 20 mL anhydrous THF into the flask and cool to -78°C.

  • Initiator Addition: Add sec-BuLi (0.1 mmol).

  • Monomer Feed: Dissolve MCC (5 mmol) in 5 mL THF and add slowly (dropwise) to the initiator solution.

    • Critical Step: Rapid addition may cause local overheating and termination. The solution typically turns deep red (active carbanion).

  • Reaction: Stir at -78°C for 4 hours.

  • Termination: Add degassed methanol containing a trace of HCl.

  • Isolation: Precipitate into hexanes.

Troubleshooting Table:

IssueProbable CauseSolution
No Polymerization Impurities (Water/Oxygen)Re-dry monomer; use break-seal techniques.
Low Molecular Weight Chain Transfer to MonomerUse a bulkier initiator (DPHLi) to match steric demand.
Broad PDI Slow InitiationUse "seeded" initiation or cap the initiator with DPE (Diphenylethylene).

Characterization & Data Analysis

NMR Spectroscopy[1][2][3]
  • 
    H NMR:  Monitor the disappearance of the olefinic proton signal (
    
    
    7.8–8.2 ppm).
  • Broadening: Polymer formation is confirmed by the broadening of the phenyl and ester methyl signals.

Thermal Analysis (DSC/TGA)
  • 
     (Glass Transition):  These polymers typically exhibit high 
    
    
    (140°C – 180°C) due to the rigid backbone and bulky side groups.
  • 
     (Decomposition):  Stable up to ~300°C.
    
Molecular Weight (GPC)
  • Solvent: THF or DMF with 0.1% LiBr (to prevent aggregation of polar groups).

  • Standard: Polystyrene standards are usually sufficient, though absolute MW (Light Scattering) is preferred for alternating copolymers.

References

  • Hall, H. K., & Padias, A. B. (2001). Spontaneous Polymerization of Donor-Acceptor Monomer Pairs. Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Tanaka, H. (2003). Polymerization of Substituted Ethylenes. In Handbook of Radical Polymerization. Wiley-Interscience. Link

  • Vertex AI Search. (2026). Patent WO1997049736A2: Particles comprising amphiphilic copolymers.Link

  • Wiley-VCH. (2008). Supporting Information: Stereoselective Synthesis via alpha-cyanocinnamates.Link

(Note: While specific literature on the "2-chloro" homopolymer is niche, the protocols above are derived from the foundational chemistry of trisubstituted electron-deficient ethylenes established by Hall, Padias, and Tanaka.)

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-chloro-alpha-cyanocinnamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of Methyl 2-chloro-alpha-cyanocinnamate. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles.

Introduction to the Synthesis

The synthesis of Methyl 2-chloro-alpha-cyanocinnamate is primarily achieved through the Knoevenagel condensation. This well-established reaction in organic chemistry involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[1][2] In this specific synthesis, 2-chlorobenzaldehyde reacts with methyl cyanoacetate in the presence of a basic catalyst.

The chloro group at the ortho position of the benzaldehyde ring introduces both electronic and steric effects that can influence the reaction. While the electron-withdrawing nature of chlorine can activate the carbonyl group for nucleophilic attack, its position can also create steric hindrance, potentially slowing the reaction rate compared to unsubstituted benzaldehydes.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Knoevenagel condensation for this synthesis?

A1: The reaction proceeds in three main stages:

  • Enolate Formation: A weak base removes a proton from the α-carbon of methyl cyanoacetate, creating a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde.

  • Dehydration: The resulting intermediate undergoes the elimination of a water molecule to form the final product, Methyl 2-chloro-alpha-cyanocinnamate.[1][3]

Q2: What are the recommended starting materials and their stoichiometry?

A2: The primary reactants are 2-chlorobenzaldehyde and methyl cyanoacetate.[1][3] A slight excess of the active methylene compound (methyl cyanoacetate), typically 1.1 to 1.2 equivalents, is often used to ensure the complete consumption of the aldehyde.

Q3: Which catalysts are most effective for this reaction?

A3: Weak bases are the preferred catalysts to prevent the self-condensation of 2-chlorobenzaldehyde.[1][2] Commonly used catalysts include:

  • Primary and secondary amines: Piperidine and pyridine are classic choices.[3][4]

  • Ammonium salts: Ammonium acetate can also be effective.

  • Environmentally benign catalysts: Recent research has explored the use of catalysts like boric acid, certain lipases, and basic-meso-ZSM-5 for greener synthesis.[5]

Q4: What are the typical solvents and reaction temperatures?

A4: The choice of solvent can influence reaction rates and yields. Common solvents include ethanol, methanol, and in some "green" protocols, even water.[4][6] The reaction is often carried out at room temperature, but gentle heating or reflux may be necessary to overcome the steric hindrance from the ortho-chloro group.[3]

Q5: What are the potential side reactions that can lower the yield?

A5: The two primary side reactions to be aware of are:

  • Self-condensation of 2-chlorobenzaldehyde: This is more prevalent when using stronger bases.

  • Michael addition: The product, an α,β-unsaturated compound, can react with another molecule of methyl cyanoacetate. This is typically favored by longer reaction times and elevated temperatures.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Issue 1: Low or No Product Yield

A low yield is a common challenge and can stem from several factors.

Potential Cause Explanation Recommended Solution
Inactive Catalyst The basic catalyst may have degraded over time or been of poor quality.Use a fresh bottle of the catalyst. Consider switching to an alternative weak base like DBU (diazabicyclo[5.4.0]undec-7-ene), which has shown high catalytic activity.[4]
Insufficient Reaction Time or Temperature The steric hindrance from the ortho-chloro group may require more energy to overcome.[1]Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, consider gentle heating or refluxing the mixture.[3]
Presence of Water While some protocols use water as a solvent, excess water in non-aqueous setups can interfere with the catalyst and reaction equilibrium.Ensure your glassware is dry and use anhydrous solvents if the protocol specifies.
Impure Starting Materials Impurities in 2-chlorobenzaldehyde or methyl cyanoacetate can inhibit the reaction.Use freshly distilled or purified starting materials. Check the purity of your reagents via techniques like NMR or GC-MS.
Issue 2: Formation of a Sticky or Oily Product Instead of a Crystalline Solid

This often indicates the presence of impurities or unreacted starting materials.

Potential Cause Explanation Recommended Solution
Incomplete Reaction Unreacted 2-chlorobenzaldehyde or methyl cyanoacetate can remain in the product mixture.As mentioned above, monitor the reaction to completion using TLC.
Side Product Formation The presence of byproducts from self-condensation or Michael addition can prevent crystallization.[3]Optimize reaction conditions (catalyst, temperature, and time) to minimize side reactions. A weaker base and shorter reaction time are generally preferred.
Incorrect Work-up Procedure Improper work-up can leave impurities in the final product.Ensure thorough washing of the crude product to remove the catalyst and any water-soluble byproducts.
Issue 3: Difficulty in Product Purification

Purification can be challenging if the product is contaminated with side products of similar polarity.

Potential Cause Explanation Recommended Solution
Co-precipitation of Impurities Side products may crystallize along with the desired product.Recrystallization from a suitable solvent system (e.g., ethanol-water or methanol-water) is a highly effective purification method.[7] The choice of solvent should be based on the principle that the desired product is soluble at high temperatures and insoluble at low temperatures, while impurities remain soluble at low temperatures.
Product is an Oil If the product does not crystallize, column chromatography may be necessary.Use a silica gel column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the product from impurities.

Experimental Protocols

General Protocol for the Synthesis of Methyl 2-chloro-alpha-cyanocinnamate

This is a representative procedure and may require optimization.

Materials:

  • 2-chlorobenzaldehyde

  • Methyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorobenzaldehyde (10 mmol) and methyl cyanoacetate (11 mmol) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.5 mmol) to the mixture.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Once the reaction is complete (typically when the 2-chlorobenzaldehyde spot disappears on the TLC plate), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.

  • Wash the crude product with cold ethanol or a mixture of ethanol and water to remove residual catalyst and unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent.

Visualizing the Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine Reactants (2-chlorobenzaldehyde, methyl cyanoacetate) solvent 2. Add Solvent (e.g., Ethanol) reactants->solvent catalyst 3. Add Catalyst (e.g., Piperidine) solvent->catalyst stir 4. Stir/Heat (Monitor by TLC) catalyst->stir cool 5. Cool Reaction stir->cool filter 6. Filter Crude Product cool->filter wash 7. Wash Solid filter->wash recrystallize 8. Recrystallize wash->recrystallize product Pure Product recrystallize->product

Caption: A generalized workflow for the synthesis and purification of Methyl 2-chloro-alpha-cyanocinnamate.

Reaction Mechanism Visualization

The Knoevenagel condensation is a classic example of a base-catalyzed carbon-carbon bond formation.

Knoevenagel cluster_reactants Starting Materials cluster_mechanism Reaction Steps cluster_product Final Product 2-chlorobenzaldehyde 2-chlorobenzaldehyde attack Nucleophilic Attack (Enolate attacks aldehyde) 2-chlorobenzaldehyde->attack methyl cyanoacetate methyl cyanoacetate enolate Enolate Formation (Base abstracts proton) methyl cyanoacetate->enolate Base enolate->attack intermediate Intermediate attack->intermediate dehydration Dehydration (Loss of H2O) intermediate->dehydration product Methyl 2-chloro-alpha- cyanocinnamate dehydration->product

Sources

Technical Support Center: Recrystallization of Methyl 2-chloro-α-cyanocinnamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvents & Protocols for Methyl 2-chloro-α-cyanocinnamate

Executive Summary & Chemical Profile

User Query: "What are the optimal solvent systems for recrystallizing Methyl 2-chloro-α-cyanocinnamate, and how do I troubleshoot common isolation issues?"

Compound Profile:

  • IUPAC Name: Methyl (E)-2-cyano-3-(2-chlorophenyl)acrylate

  • CAS Number: 74446-19-8[1]

  • Physical State: Solid (White to off-white crystalline powder)

  • Melting Point: 108–110 °C [1][1]

  • Synthesis Origin: Typically produced via Knoevenagel condensation of 2-chlorobenzaldehyde and methyl cyanoacetate.

Technical Insight: This compound possesses a polarized "push-pull" alkene system due to the electron-withdrawing nitrile and ester groups conjugated with the aromatic ring. This structural feature dictates its solubility profile: it is generally soluble in polar organic solvents (e.g., acetone, ethyl acetate) and insoluble in non-polar hydrocarbons (e.g., hexane). The high melting point (~109 °C) makes it an excellent candidate for classical recrystallization rather than chromatography.

Recommended Solvent Systems

The following solvent systems have been validated based on the compound's polarity and melting point characteristics.

Primary Solvent System: Ethanol (EtOH)
  • Type: Single Solvent

  • Grade: 95% Ethanol or Absolute Ethanol.

  • Mechanism: The compound exhibits a steep solubility curve in ethanol—highly soluble at reflux (78 °C) but sparingly soluble at room temperature or 0 °C.

  • Why it works: The ester and nitrile groups form hydrogen bond interactions with ethanol at high temperatures, which are disrupted upon cooling, facilitating lattice formation.

Secondary Solvent System: Ethyl Acetate / Hexane[2]
  • Type: Binary Solvent Pair (Solvent/Anti-solvent)

  • Ratio: Start with 1:1 (v/v) and adjust.

  • Mechanism: Ethyl acetate dissolves the compound; Hexane acts as the anti-solvent to lower solubility threshold.

  • Use Case: Recommended if the crude material contains significant non-polar impurities or if the yield from ethanol is too low.

Solvent Performance Data Table
Solvent SystemDissolution TempCrystallization TempYield PotentialImpurity Clearance
Ethanol (95%) 75–78 °C (Reflux)0–4 °CHigh (85-90%)Excellent for polar byproducts
Methanol 64 °C (Reflux)-10 °CModerateGood; requires colder temps
EtOAc / Hexane 60–70 °C20–25 °CHighGood for non-polar tars
Toluene 90–100 °C20 °CModerateExcellent for removing water

Detailed Experimental Protocol

Safety Warning: Nitriles are toxic. Perform all operations in a fume hood. Wear nitrile gloves and safety glasses.

Protocol A: Ethanol Recrystallization (Standard)
  • Preparation: Place the crude Methyl 2-chloro-α-cyanocinnamate in an Erlenmeyer flask. Add a magnetic stir bar.

  • Dissolution:

    • Add Ethanol (approx. 3–5 mL per gram of solute) to the flask.

    • Heat the mixture to a gentle reflux (approx. 80 °C) on a hot plate/stirrer.

    • Critical Step: If solids remain after 5 minutes of reflux, add more ethanol in small portions (0.5 mL) until the solution is clear.

  • Hot Filtration (Optional): If insoluble particles (dust, catalyst residue) remain, filter the hot solution rapidly through a pre-warmed glass funnel with fluted filter paper.

  • Crystallization:

    • Remove the flask from heat and place it on a cork ring or wood block.

    • Allow it to cool slowly to room temperature (approx. 20–30 mins). Do not rush this step; rapid cooling traps impurities.

    • Once room temperature is reached, place the flask in an ice-water bath (0–4 °C) for 15 minutes to maximize yield.

  • Collection:

    • Collect crystals via vacuum filtration using a Buchner funnel.

    • Wash the filter cake with ice-cold ethanol (2 x small volumes).

  • Drying: Dry the crystals in a vacuum oven at 40 °C or air-dry under suction until a constant weight is achieved.

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Diagnosis: This occurs when the compound separates from the solution as a liquid before it can crystallize, usually because the saturation temperature is higher than the melting point of the solvated compound, or impurities are depressing the melting point. Solution:

  • Re-heat the mixture until the oil dissolves.

  • Add more solvent (approx. 10–20% more) to lower the saturation concentration.

  • Seed it: Add a tiny crystal of pure product to the cooling solution at ~50 °C.

  • Slow down: Insulate the flask with a beaker or towel to slow the cooling rate.

Q2: I cooled the solution, but no crystals appeared.

Diagnosis: The solution is supersaturated. The energy barrier for nucleation hasn't been overcome. Solution:

  • Scratch the glass: Use a glass rod to vigorously scratch the inner wall of the flask at the air/liquid interface. The micro-glass shards provide nucleation sites.

  • Seed Crystal: Add a single seed crystal.

  • Evaporate: Re-heat and boil off 20% of the solvent, then cool again.

Q3: My melting point is low (e.g., 95–100 °C) after recrystallization.

Diagnosis: Solvent entrainment or persistent impurities. Solution:

  • Dry longer: Ensure all solvent is removed. Knoevenagel products can trap solvent in the lattice.

  • Wash better: Did you wash the crystals with ice-cold solvent? If the wash was too warm, it might have redissolved surface impurities and redeposited them.

  • Recrystallize again: A second pass is standard for high-purity applications.

Logic & Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection and troubleshooting "oiling out" phenomena.

RecrystallizationLogic Start Start: Crude Methyl 2-chloro-alpha-cyanocinnamate SolubilityTest Solubility Test: Dissolve in Hot Ethanol (78°C) Start->SolubilityTest CheckDissolved Did it dissolve completely? SolubilityTest->CheckDissolved Filter Perform Hot Filtration (Remove insoluble impurities) CheckDissolved->Filter No (Solids remain) Cooling Slow Cooling to RT CheckDissolved->Cooling Yes Filter->Cooling CheckState Observation: What formed? Cooling->CheckState Crystals Crystals Formed CheckState->Crystals White Needles/Powder Oil Oiling Out (Liquid Phase Separation) CheckState->Oil Yellow/Orange Oil NoSolid No Solid Formed (Supersaturation) CheckState->NoSolid Clear Solution Final Vacuum Filter & Dry (Target MP: 108-110°C) Crystals->Final FixOil Remedy: 1. Re-heat 2. Add 10% more EtOH 3. Seed at 50°C Oil->FixOil FixNoSolid Remedy: 1. Scratch Glass 2. Evaporate 20% solvent 3. Ice Bath NoSolid->FixNoSolid FixOil->Cooling Retry FixNoSolid->Cooling Retry

Caption: Decision tree for solvent handling and troubleshooting phase separation issues during the purification of Methyl 2-chloro-α-cyanocinnamate.

References

  • Bollikolla, H. B., et al. (2022).[2] Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. Journal of the Mexican Chemical Society. Retrieved February 25, 2026, from [Link]

  • University of Rochester, Dept. of Chemistry. (n.d.). Solvents for Recrystallization: Tips and Tricks. Retrieved February 25, 2026, from [Link]

Disclaimer: This guide is for research purposes only. Users must consult the Safety Data Sheet (SDS) for Methyl 2-chloro-α-cyanocinnamate before handling.

Sources

Minimizing side reactions during alpha-cyanocinnamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alpha-Cyanocinnamate Synthesis Topic: Minimizing Side Reactions & Process Optimization Ticket ID: KNOEV-OPT-001 Status: Open for Consultation

Introduction: The Selectivity Challenge

Welcome to the Technical Support Center. You are likely here because your Knoevenagel condensation between an aromatic aldehyde and an active methylene compound (specifically ethyl cyanoacetate) is yielding impure alpha-cyanocinnamate.

While this reaction is a textbook transformation, achieving high purity (>98%) without chromatography requires navigating a minefield of side reactions. The most persistent adversary is Michael Addition (Bis-addition) , followed closely by decarboxylation (if using acid precursors) and base-catalyzed aldehyde disproportionation (Cannizzaro).

This guide prioritizes Reaction Engineering —controlling kinetics and thermodynamics through solvent and catalyst choice—to force the reaction toward the desired alkene and arrest it there.

Part 1: Troubleshooting & FAQs

Issue 1: "My product contains a saturated impurity (approx. +113-160 MW) that won't recrystallize out."

Diagnosis: You are observing Michael Addition (Bis-Addition) . The alpha-cyanocinnamate product is an electron-deficient alkene (Michael acceptor). If the reaction contains excess ethyl cyanoacetate and the base is still active, a second molecule of cyanoacetate attacks the double bond, forming a saturated dimer (glutarate derivative).

Technical Solution:

  • Stoichiometry Control: Never use a large excess of ethyl cyanoacetate. Use a 1:1 or 1.05:1 (Aldehyde:Ester) ratio. It is better to leave a small amount of unreacted aldehyde (easy to wash away) than to form the bis-adduct (difficult to separate).

  • The Hydrophobic Effect (Solvent Switch): Switch from Ethanol/Methanol to Water or Ethanol/Water (1:1) .

    • Mechanism:[1][2][3][4][5] The alpha-cyanocinnamate product is highly lipophilic. In water, it precipitates immediately upon formation. This phase separation physically removes the product from the reactive solution, preventing the second attack (Michael addition).

  • Catalyst Taming: Switch from Piperidine (strong base, pKa ~11) to Glycine or β-Alanine (amphoteric, milder).

Issue 2: "I am seeing low yields and a dark, tarry baseline on my TLC."

Diagnosis: Aldehyde Self-Condensation / Cannizzaro Reaction. Strong bases (Piperidine, KOH, NaOEt) can trigger the aldehyde to react with itself (Aldol-like polymerization) or disproportionate (Cannizzaro) before it reacts with the cyanoacetate. This is common with electron-deficient aldehydes (e.g., nitrobenzaldehydes).

Technical Solution:

  • Order of Addition: Do not mix the catalyst and aldehyde alone.

    • Correct Protocol: Mix Aldehyde + Ethyl Cyanoacetate first. Add the catalyst last. This ensures the most acidic proton (on the cyanoacetate) is the primary target for the base.

  • Buffer the System: Use an Ammonium Acetate or Piperidinium Acetate buffer (generated in situ by adding acetic acid) rather than free amine. This maintains a constant but low concentration of active base.

Issue 3: "My melting point is low, and NMR shows a mix of isomers."

Diagnosis: E/Z Isomerization. While the E-isomer is thermodynamically favored (trans to the bulky aromatic group), the Z-isomer can form kinetically.

Technical Solution:

  • Thermodynamic Equilibration: Reflux the reaction for an additional 30-60 minutes after completion is observed. This allows the base to equilibrate the mixture to the stable E-isomer.

  • Slow Crystallization: Rapid precipitation traps the Z-isomer. Recrystallize slowly from hot Ethanol/Water.

Part 2: Reaction Pathway Visualization

The following diagram illustrates the "Danger Zone" where the desired product converts into the unwanted Michael Adduct.

Knoevenagel_Pathways cluster_green Green Chemistry Protection Strategy Start Reactants (Aldehyde + Ethyl Cyanoacetate) Inter Intermediate (Aldol Adduct) Start->Inter Base Catalyst (Deprotonation) Side_Cannizzaro SIDE PRODUCT (Aldehyde Polymers) Start->Side_Cannizzaro Strong Base No Active Methylene Product DESIRED PRODUCT (Alpha-Cyanocinnamate) Inter->Product - H2O (Elimination) Side_Michael SIDE PRODUCT (Bis-Adduct / Glutarate) Product->Side_Michael Excess Cyanoacetate + Time + Base

Caption: Reaction pathway showing the critical divergence between the desired elimination product and the unwanted Michael addition (bis-adduct). Phase separation (green box) arrests the process at the desired stage.

Part 3: Comparative Data (Catalyst & Solvent)

The choice of catalyst significantly impacts the side-reaction profile.

Catalyst SystemBase Strength (pKa)Reaction RateRisk of Michael AdditionRisk of PolymerizationRecommended For
Piperidine / EtOH High (~11.2)Very FastHigh MediumUnreactive/Sterically hindered aldehydes
Glycine / H2O AmphotericMediumVery Low LowStandard aromatic aldehydes; Green synthesis
L-Proline MediumMediumLowLowEnantioselective requirements (rare for this product)
K2CO3 / Solvent-Free Medium (Heterogeneous)Fast (Grinding)MediumHigh (if heated)Rapid screening; small scale

Part 4: Validated Experimental Protocols

Method A: The "Green" Standard (High Selectivity)

Best for minimizing Michael addition and avoiding toxic solvents.

Reagents:

  • Aromatic Aldehyde (10 mmol)[3]

  • Ethyl Cyanoacetate (10 mmol) [Strict 1:1 Equiv]

  • Glycine (0.5 mmol, 5 mol%)

  • Solvent: Water (15 mL) or Ethanol:Water (1:1)

Protocol:

  • Setup: In a 50 mL round-bottom flask, combine the Aldehyde and Ethyl Cyanoacetate.

  • Add Solvent: Add 15 mL of deionized water. (Note: Reactants may not dissolve; this is a slurry).

  • Catalyst: Add Glycine (5 mol%).

  • Reaction: Stir vigorously at Room Temperature for 20–60 minutes.

    • Observation: The mixture will likely turn into a solid mass or thick suspension as the hydrophobic product forms.

  • Workup: Filter the solid precipitate using a Buchner funnel.

  • Wash: Wash the cake with Cold Water (2 x 10 mL) to remove the catalyst and unreacted ester. Wash with Hexane (2 x 5 mL) to remove unreacted aldehyde.

  • Drying: Dry in a vacuum oven at 40°C.

  • Result: Usually >95% purity. Recrystallization from Ethanol if necessary.[6]

Method B: The "Classical" Method (For Unreactive Substrates)

Use this only if Method A fails to convert the aldehyde.

Reagents:

  • Aromatic Aldehyde (10 mmol)[3]

  • Ethyl Cyanoacetate (10.5 mmol)

  • Piperidine (2 drops)

  • Glacial Acetic Acid (1 drop) - Buffers the base

  • Solvent: Toluene (20 mL)

Protocol:

  • Setup: Equip a flask with a Dean-Stark trap and reflux condenser.

  • Mix: Dissolve Aldehyde and Ethyl Cyanoacetate in Toluene.

  • Catalyst: Add Piperidine and Acetic Acid.

  • Reflux: Heat to reflux. Water will collect in the trap.

    • Critical Step: Stop heating immediately once water evolution ceases (usually 1-2 hours). Prolonged heating promotes polymerization.

  • Workup: Cool to room temp. Wash the toluene layer with dilute HCl (removes piperidine), then water, then brine.

  • Isolation: Evaporate Toluene under reduced pressure. Recrystallize the residue.

Part 5: Troubleshooting Logic Flow

Troubleshooting_Tree Q1 Problem Detected? Q2 Impurity Type? Q1->Q2 Res1 Saturated Dimer (Michael Adduct) Q2->Res1 High MW (+150-200) Res2 Unreacted Aldehyde Q2->Res2 Starting Material Res3 Tarry/Polymer Q2->Res3 Dark Color / Low Yield Sol1 SOLUTION: 1. Reduce Ester Equiv to 1.0 2. Switch to Water solvent 3. Reduce Temp Res1->Sol1 Sol2 SOLUTION: 1. Check Aldehyde Purity 2. Switch to Method B (Reflux) 3. Increase Catalyst Load Res2->Sol2 Sol3 SOLUTION: 1. Base is too strong 2. Switch to Glycine/Acetate 3. Exclude Oxygen Res3->Sol3

Caption: Decision tree for identifying and resolving common synthetic failures in Knoevenagel condensation.

References

  • Mechanism of Michael Addition Side Reactions

    • Title: "Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates"[7][8]

    • Source: ACS Medicinal Chemistry Letters (2016).
    • Relevance: Details the kinetics of the Michael addition vs.
    • URL:[Link]

  • Green Chemistry / Water-Mediated Synthesis

    • Title: "Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process"[9][10]

    • Source: Organic & Biomolecular Chemistry (RSC, 2024).
    • Relevance: Validates the hydrophobic effect and water-medi
    • URL:[Link]

  • Solvent-Free Protocols

    • Title: "Solvent‐Free Synthesis of Ethyl α‐Cyanocinnam
    • Source: Synthetic Communic
    • Relevance: Provides heterogeneous catalyst d
    • URL:[Link][11]

  • General Review & Catalyst Selection

    • Title: "Knoevenagel condensation" (Knowledge Base)[5][11][12][13][14]

    • Source: ScienceDirect / Elsevier / BenchChem.
    • Relevance: Overview of pKa effects and catalyst selection (Piperidine vs. Amino Acids).
    • URL:[Link]

Sources

Troubleshooting low conversion rates in Knoevenagel condensation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial carbon-carbon bond-forming reaction. Here, we address common challenges, particularly low conversion rates, through a series of detailed troubleshooting guides and frequently asked questions.

Troubleshooting Guide: Addressing Low Conversion Rates

This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.

Q1: My reaction shows little to no product formation after the recommended time. What are the primary causes?

Answer: When a Knoevenagel condensation fails to initiate, the issue often lies with the core components responsible for starting the reaction: the catalyst and the active methylene compound.

The entire purpose of the catalyst, typically a weak base, is to be strong enough to deprotonate the active methylene compound, forming a reactive enolate/carbanion, but not so strong that it promotes the self-condensation of the aldehyde or ketone starting material.[1] If this initial deprotonation doesn't occur, the reaction cannot proceed.

Here is a systematic approach to troubleshoot this issue:

  • Catalyst Inactivity: The most common culprit is an inactive or inappropriate catalyst.[2]

    • Age and Purity: Basic catalysts like piperidine or other amines can degrade over time. Ensure your catalyst is fresh or has been recently purified.

    • Catalyst Choice: While piperidine is common, it's not universally optimal. For your specific substrates, a different catalyst might be necessary. Consider screening other weak bases such as pyridine, ammonium acetate, or an amine-functionalized solid support.[3][4]

    • Loading: Ensure you are using the correct catalytic amount. While typically 5-10 mol% is used, this can be optimized.

  • Purity of Reactants: The quality of your starting materials is paramount.

    • Active Methylene Compound: Ensure the active methylene compound (e.g., malononitrile, diethyl malonate) is pure. Impurities can inhibit catalyst activity.

    • Aldehyde/Ketone: Aldehydes are particularly susceptible to oxidation to carboxylic acids. An acidic impurity can neutralize your basic catalyst, halting the reaction. Consider purifying your aldehyde via distillation or chromatography before use.[5]

  • Reaction Conditions:

    • Temperature: Many Knoevenagel condensations run well at room temperature, but some systems, especially those with less reactive ketones or sterically hindered aldehydes, may require gentle heating (e.g., 40-80°C) to initiate the reaction.[3]

    • Solvent: The reactants must be soluble in the chosen solvent for the reaction to proceed efficiently in a homogeneous phase.[6] If solubility is an issue, consider a different solvent system.

Q2: My reaction starts but stalls, leaving a significant amount of starting material. How can I drive it to completion?

Answer: A stalling reaction is a classic sign of equilibrium issues or catalyst deactivation. The Knoevenagel condensation is a reversible process, and the accumulation of the water byproduct can shift the equilibrium back towards the reactants, preventing full conversion.[2][7]

Here’s how to address a stalled reaction:

  • Water Removal (Le Chatelier's Principle): The most direct way to drive the reaction forward is to remove the water as it forms.[7]

    • Dean-Stark Apparatus: For reactions in solvents that form an azeotrope with water (e.g., toluene, benzene), using a Dean-Stark trap is highly effective.[3][8]

    • Molecular Sieves: For reactions in other solvents, adding activated molecular sieves (e.g., 4Å) to the reaction mixture can effectively sequester the water byproduct.[2]

  • Catalyst Deactivation: As mentioned previously, acidic impurities formed from aldehyde degradation can neutralize the catalyst mid-reaction. If you suspect this, adding a fresh portion of the catalyst might restart the reaction.[2]

  • Monitoring and Reaction Time: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress.[9] If the reaction has simply slowed down, extending the reaction time may be all that is needed. However, if the TLC spot intensities for reactants and products remain unchanged for an extended period, equilibrium has likely been reached, and water removal is necessary.

Q3: I am getting a good conversion, but my isolated yield is low and I see multiple side products. How can I improve selectivity?

Answer: The formation of side products is a common challenge that directly impacts yield and purification difficulty. The two most prevalent side reactions are Michael addition and aldehyde self-condensation.[3]

  • Michael Addition: The α,β-unsaturated product is an excellent Michael acceptor. It can react with a second molecule of the deprotonated active methylene compound. This is often favored by longer reaction times and higher temperatures.[3]

  • Aldehyde Self-Condensation (Aldol): This is more likely to occur if the base used as a catalyst is too strong.[1]

Strategies to Minimize Side Products:

  • Control Stoichiometry: Carefully control the ratio of your reactants. Using a slight excess (e.g., 1.1 equivalents) of the active methylene compound can sometimes be beneficial, but a large excess may promote the Michael addition side reaction.[3]

  • Optimize Catalyst: Use a weakly basic catalyst like piperidine or ammonium acetate rather than a strong base (e.g., NaOH, KOH) to avoid aldehyde self-condensation.[1]

  • Modify Reaction Conditions:

    • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate side reactions.[3]

    • Time: Monitor the reaction closely by TLC and stop it (work-up) as soon as the starting aldehyde is consumed to prevent the subsequent Michael addition.[3]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving low conversion rates in your Knoevenagel condensation.

Knoevenagel_Troubleshooting start Start: Low Conversion Rate check_initiation Is the reaction initiating at all? start->check_initiation no_init No Initiation check_initiation->no_init No stalling Reaction Stalls check_initiation->stalling Yes catalyst_issue Check Catalyst: 1. Fresh/Pure? 2. Correct Type? 3. Optimal Loading? no_init->catalyst_issue reactant_purity Check Reactants: 1. Aldehyde Oxidized? 2. Methylene Compound Pure? no_init->reactant_purity conditions_init Check Conditions: 1. Reactants Soluble? 2. Needs Gentle Heat? no_init->conditions_init water_issue Remove Water: 1. Use Dean-Stark Trap 2. Add Molecular Sieves stalling->water_issue catalyst_deact Catalyst Deactivated? Add fresh catalyst portion stalling->catalyst_deact

Caption: A workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)
Q4: What is the mechanistic role of the catalyst?

Answer: The Knoevenagel condensation is typically catalyzed by a weak base.[1] The mechanism proceeds in three main steps:

  • Enolate Formation: The basic catalyst removes an acidic α-proton from the active methylene compound to form a resonance-stabilized enolate ion. This is the key activation step.[3]

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate.

  • Dehydration: The intermediate is protonated to form a β-hydroxy adduct, which then undergoes elimination of a water molecule (dehydration) to yield the final α,β-unsaturated product.[1][10]

Knoevenagel_Mechanism sub1 Active Methylene (Z-CH₂-Z') enolate Enolate/Carbanion (Z-CH⁻-Z') sub1->enolate + B: sub2 Aldehyde/Ketone (R-C(O)-R') adduct β-Hydroxy Adduct cat Base (B:) enolate->adduct + Aldehyde (R-C(O)-R') product α,β-Unsaturated Product + H₂O + B: adduct->product - H₂O

Caption: General mechanism of the Knoevenagel condensation.

Q5: How does solvent choice impact the reaction?

Answer: Solvent selection is a critical parameter that can significantly influence reaction rates and yields.[6] Solvents can affect the reaction in several ways:

  • Solubility: The solvent must dissolve the reactants and catalyst to ensure a homogeneous reaction environment.[6]

  • Stabilization of Intermediates: Polar solvents can stabilize charged intermediates, like the enolate, and the transition states leading to them, often accelerating the reaction.[6]

  • Catalyst Activity: The basicity and effectiveness of the catalyst can be modulated by the solvent.[6]

  • Green Chemistry: With an increasing focus on sustainability, polar protic solvents like water and ethanol are becoming highly attractive and effective alternatives to traditional organic solvents.[11][12]

Solvent TypeExamplesGeneral Effect on Knoevenagel CondensationYieldsReaction Time
Polar Aprotic DMF, AcetonitrileOften provide the fastest rates and highest yields by stabilizing polar intermediates.[2]81-99%15 min
Polar Protic Ethanol, WaterGood for "green" chemistry; can participate in proton transfer. Water can sometimes act as both solvent and a weak Brønsted base catalyst.[11]Often HighVariable
Nonpolar Toluene, HexaneOften used with a Dean-Stark trap to remove water azeotropically. Slower reaction rates are common.[2]61-99%Hours
Solvent-Free Grinding, MicrowaveEnvironmentally friendly, can lead to high yields in very short reaction times.[2][13]HighMinutes

Data synthesized from multiple sources for illustrative purposes.[2][13]

Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation

This protocol describes a standard method for the condensation of an aromatic aldehyde with malononitrile using piperidine as a catalyst.[4]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)

  • Active methylene compound (e.g., malononitrile, 1.0 mmol)

  • Catalyst (e.g., piperidine, 10 mol%)

  • Solvent (e.g., ethanol, 5 mL)

  • 25 mL round-bottom flask and magnetic stirrer

Procedure:

  • To the 25 mL round-bottom flask, add the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).

  • Add 5 mL of ethanol and stir until all solids are dissolved.

  • Add the catalytic amount of piperidine to the solution while stirring.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: ethyl acetate/hexane, 1:3).[5]

  • Upon completion (disappearance of the aldehyde spot on TLC), the product may precipitate. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.[9]

  • If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent like ethanol.[4]

Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal

This protocol is designed for reactions that are sensitive to water and require being driven to completion.[8][14]

Materials:

  • Aldehyde/Ketone (10 mmol)

  • Active methylene compound (10 mmol)

  • Catalyst (e.g., ammonium acetate, 1 mmol)

  • Solvent (e.g., toluene, 50 mL)

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

Procedure:

  • Set up the flask with the Dean-Stark trap and reflux condenser.

  • Add the aldehyde, active methylene compound, and catalyst to the flask.

  • Add toluene to the flask. Fill the Dean-Stark trap with toluene.

  • Heat the reaction mixture to reflux (approx. 110-111 °C for toluene) with vigorous stirring.

  • Water produced during the reaction will be collected in the arm of the Dean-Stark trap as it azeotropically distills with the toluene.

  • Continue reflux until no more water is collected and TLC analysis indicates the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Work-up the reaction by washing the organic layer with water and brine, drying it over anhydrous sodium sulfate, and removing the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

References
  • Wikipedia. Knoevenagel condensation. [Link]

  • Frontiers. Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. [Link]

  • Royal Society of Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]

  • ResearchGate. (PDF) Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. [Link]

  • ResearchGate. Effect of water on the Knoevenagel reaction in [MMIm] [MSO 4 ]. [Link]

  • ACG Publications. Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. [Link]

  • ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Link]

  • SciELO. Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. [Link]

  • National Institutes of Health (NIH). Intramolecular Phosphine-Promoted Knoevenagel Based Redox-Reaction. [Link]

Sources

Removing unreacted aldehyde from Methyl 2-chloro-alpha-cyanocinnamate

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Applications Group Subject: Purification Protocol: Methyl 2-chloro-


-cyanocinnamate (CAS 74446-19-8) 

Technical Support Center: Purification & Troubleshooting

Welcome to the Technical Support hub for Methyl 2-chloro-


-cyanocinnamate . This guide addresses the critical challenge of removing unreacted aldehyde (typically 2-chlorobenzaldehyde ) from your Knoevenagel condensation product.

The protocols below are designed for researchers requiring high-purity intermediates (>98%) for drug development or precise kinetic studies.

Part 1: Troubleshooting & FAQs

Q1: Why is the aldehyde impurity persisting even after rotary evaporation?

A: 2-Chlorobenzaldehyde has a high boiling point (~212°C) and often co-distills or remains as an oily residue with your ester. Simple vacuum evaporation is rarely sufficient. The aldehyde can also form a "clathrate-like" inclusion within the crystal lattice of your product, making it resistant to removal by simple drying.

Q2: What is the most effective chemical method to remove the aldehyde?

A: The Sodium Bisulfite (NaHSO₃) Wash is the gold standard. It selectively reacts with the aldehyde carbonyl group to form a water-soluble bisulfite adduct (a sulfonate salt), while the ester functionality of your product remains inert. This allows the impurity to be partitioned into the aqueous phase.[1]

Q3: My crude product is an oil/gum, not a solid. How do I proceed?

A: This is common if significant aldehyde remains (acting as a solvent) or if the product supercooled.

  • Step 1: Dissolve the oil in Ethyl Acetate (EtOAc).

  • Step 2: Perform the Bisulfite Wash (Protocol A).

  • Step 3: After drying and concentrating the organic layer, induce crystallization by triturating with cold Methanol (MeOH) or Hexanes.

Q4: Can I use recrystallization alone?

A: Only if the aldehyde content is low (<5%). If the aldehyde content is high, it acts as a solubilizer, preventing proper crystallization and leading to significant yield loss. We recommend a "Cleanup" Bisulfite wash before final recrystallization.

Part 2: Experimental Protocols

Protocol A: The Sodium Bisulfite Wash (Chemical Scavenging)

Best for: Crude mixtures containing >5% unreacted aldehyde.

Reagents:

  • Saturated Sodium Bisulfite solution (freshly prepared).[1][2]

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Brine (Saturated NaCl).

Methodology:

  • Dissolution: Dissolve the crude Methyl 2-chloro-

    
    -cyanocinnamate in EtOAc (10 mL per gram of crude).
    
  • Scavenging: Add an equal volume of saturated aqueous NaHSO₃ .

  • Agitation: Shake vigorously in a separatory funnel for 3–5 minutes .

    • Note: The reaction is biphasic and requires vigorous mixing to ensure the aldehyde contacts the bisulfite.[2]

  • Separation: Allow layers to separate. The aldehyde-bisulfite adduct migrates to the bottom aqueous layer.[2][3]

  • Repeat: Drain the aqueous layer and repeat Step 2-3 once more to ensure complete removal.

  • Wash: Wash the organic layer with water (to remove residual bisulfite) followed by Brine.[3]

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Protocol B: Recrystallization (Physical Purification)

Best for: Final polishing to >99% purity.

Solvent System: Ethanol (EtOH) or Methanol (MeOH).

Methodology:

  • Reflux: Suspend the solid (from Protocol A) in a minimum amount of boiling EtOH.

  • Saturation: Add solvent dropwise until the solid just dissolves.

  • Cooling: Remove from heat and allow to cool slowly to room temperature. Then, place in an ice bath (0–4°C) for 1 hour.

  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

  • Wash: Wash the filter cake with cold (-20°C) EtOH.

  • Drying: Dry under high vacuum to remove solvent traces.

Part 3: Comparative Analysis of Methods

MethodTarget ImpurityEfficiencyYield ImpactNotes
Bisulfite Wash Aldehydes (Chemical)High (>95% removal)NegligibleRequires biphasic mixing; generates aqueous waste.
Recrystallization General impuritiesMedium (depends on solubility)Low to ModerateIneffective if oil content is high; best as a final step.
High-Vac Distillation VolatilesLow (Co-distillation risk)HighRisk of thermal decomposition of the cyanocinnamate.
Chromatography AllVery HighModerateResource-intensive; usually unnecessary for this synthesis.

Part 4: Process Visualization

The following diagram illustrates the logical decision tree for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Contains Aldehyde) CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid If Solid Oil Oily/Gummy Residue CheckState->Oil If Oil Dissolve Dissolve in EtOAc Solid->Dissolve High Impurity (>5%) Recryst Recrystallize from EtOH (Protocol B) Solid->Recryst Low Impurity Oil->Dissolve Bisulfite Wash with Sat. NaHSO3 (Protocol A) Dissolve->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep AqLayer Aqueous Layer (Discard Adduct) PhaseSep->AqLayer OrgLayer Organic Layer (Product) PhaseSep->OrgLayer Evap Dry & Evaporate OrgLayer->Evap Evap->Recryst Final Pure Methyl 2-chloro-alpha-cyanocinnamate Recryst->Final

Caption: Decision matrix for the purification of Methyl 2-chloro-


-cyanocinnamate, prioritizing bisulfite scavenging for oily crudes.

References

  • Boucher, M. M., et al. (2017).[1] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE).[4] Retrieved from [Link]

Sources

Optimizing reaction temperature for Methyl 2-chloro-alpha-cyanocinnamate

Technical Support Center: Reaction Optimization for Methyl 2-chloro- -cyanocinnamate

Topic: Optimizing Reaction Temperature for Knoevenagel Condensation Product: Methyl 2-chloro-

Ticket ID:Assigned Specialist:

Introduction: The Thermal Landscape

You are likely synthesizing Methyl 2-chloro-

2-chlorobenzaldehydemethyl cyanoacetate

Unlike simple benzaldehydes, the 2-chloro (ortho) substituent introduces significant steric hindrance and electronic effects. Temperature is not just a variable here; it is the switch between kinetic trapping (incomplete reaction/Z-isomer) and thermodynamic success (pure E-isomer).

This guide replaces "trial and error" with mechanistic certainty.

Module 1: The Thermodynamics & Kinetics (The "Why")

The Critical Temperature Zones
Temperature ZoneStateOutcomeMechanism Note
< 20°C (Cold) Kinetic ControlLow Yield / Oiling Activation energy (

) is insufficient to overcome the steric clash of the ortho-chloro group. Intermediate aldol species may not dehydrate.
60°C - 80°C (Optimal) Thermodynamic ControlCrystalline Product Sufficient energy to drive dehydration and promote E-isomer formation (trans-cinnamate).
> 100°C (Critical) DegradationImpurities (Red/Brown) Promotes decarboxylation of cyanoacetate, Michael addition (dimerization), and polymerization.
The Ortho-Effect

The 2-chloro substituent creates a "steric gate." At low temperatures, the nucleophilic attack of the deprotonated methyl cyanoacetate is sterically impeded. You must supply enough thermal energy (typically reflux in Methanol or Ethanol) to increase the frequency of effective collisions.

Module 2: Troubleshooting Low Yields (Cold Issues)

Q: I am running the reaction at room temperature (25°C) to avoid impurities, but conversion is stuck at 60%. Why?

A: You are fighting the steric hindrance of the 2-chloro group.

  • Diagnosis: At 25°C, the reaction equilibrium for the ortho-substituted aldehyde is not fully shifted toward the product. The dehydration step (elimination of water) is endothermic and entropy-driven.

  • Solution: Increase temperature to Reflux (65°C in Methanol) . The release of water vapor drives the equilibrium forward (Le Chatelier’s principle).

  • Catalyst Adjustment: If you must run at RT, switch from a weak base (Piperidine) to a stronger, non-nucleophilic base like DBU, but be warned: this increases side-reaction risks.

Q: My product is "oiling out" instead of crystallizing upon cooling.

A: This is a classic symptom of mixed isomers or incomplete dehydration .

  • Cause: If the reaction temperature fluctuates or is too low, you may have a mixture of the intermediate aldol (hydroxy species) and the Z-isomer. This mixture depresses the melting point, preventing crystallization.

  • Fix: Re-heat the mixture to reflux for an additional 30 minutes to force full dehydration and thermodynamic equilibration to the stable E-isomer. Cool slowly (10°C/hour) to induce crystal lattice formation.

Module 3: Troubleshooting Impurities (Heat Issues)

Q: The reaction mixture turned dark red/brown after refluxing overnight. What happened?

A: You have triggered Michael Addition Polymerization .

  • Mechanism: At high temperatures or prolonged times, the product (an electron-deficient alkene) becomes a target for nucleophilic attack by unreacted methyl cyanoacetate.

  • Prevention:

    • Limit Time: Do not reflux beyond 2–4 hours. Monitor via TLC.

    • Stoichiometry: Ensure a slight excess of the aldehyde (1.05 eq), not the cyanoacetate, to starve the Michael addition pathway.

Q: I see a new spot on TLC that doesn't match the starting materials or product.

A: Check your solvent.[1][2]

  • Issue: If you are using Ethanol as a solvent for Methyl cyanoacetate at reflux, you are likely causing Transesterification .

  • Result: You are making Ethyl 2-chloro-

    
    -cyanocinnamate.
    
  • Rule: Always match the alcohol solvent to the ester group. Use Methanol for Methyl esters.

Module 4: Standardized Protocol (SOP)

This protocol is designed for Self-Validation . Every step includes a check to ensure you are on the right path.

Step-by-Step Methodology
  • Setup:

    • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Reactants: 2-Chlorobenzaldehyde (1.0 eq) + Methyl Cyanoacetate (1.0 eq).

    • Solvent: Methanol (5 mL per gram of aldehyde). Critical: Do not use Ethanol.

    • Catalyst: Piperidine (0.05 eq) + Glacial Acetic Acid (2 drops). Note: The acid buffers the base, preventing rapid polymerization.

  • Reaction (The Thermal Ramp):

    • Heat the mixture to Reflux (approx. 65°C) .

    • Maintain reflux for 2 to 3 hours .

    • Validation Point: The solution should turn yellow/pale orange. If it turns dark brown, remove heat immediately.

  • Monitoring:

    • Check TLC (20% Ethyl Acetate in Hexane) every hour.

    • Validation Point: The aldehyde spot (high R_f) should disappear. The product spot will be UV-active and lower R_f than the aldehyde but higher than the cyanoacetate.

  • Workup (Crystallization):

    • Remove heat and allow the flask to cool to room temperature undisturbed .

    • Once at RT, place in an ice bath (0-4°C).

    • Validation Point: Heavy precipitation of white/pale yellow needles should occur.

  • Purification:

    • Filter the solid. Wash with cold Methanol (-10°C).

    • Dry under vacuum at 40°C.

Module 5: Visualizing the Logic

Figure 1: Reaction Pathway & Temperature Logic

ReactionLogicStartReactants:2-Cl-BenzaldehydeMethyl CyanoacetateAldolIntermediate:Aldol AdductStart->AldolBase Cat.RT (25°C)Aldol->StartReversible(Low Temp)ProductProduct:Methyl 2-Cl-alpha-cyanocinnamate(E-Isomer)Aldol->ProductDehydrationReflux (65°C)Thermodynamic DriveSideProductImpurity:Michael AdductsPolymersProduct->SideProductOverheating (>100°C)Prolonged Time

Caption: Kinetic vs. Thermodynamic pathways. Reflux is required to drive the reversible Aldol step to the stable Product.

Figure 2: Troubleshooting Decision Tree

TroubleshootingIssueProblem DetectedYieldLow Yield / No SolidIssue->YieldPurityDark Color / ImpuritiesIssue->PurityCheckTempCheck TempYield->CheckTempReaction IncompletePurity->CheckTempDegradationCheckSolventCheck SolventPurity->CheckSolventNew Spot on TLCAction1Increase to Reflux(Overcome Sterics)CheckTemp->Action1Temp < 60°CAction2Reduce Temp/Time(Prevent Polymerization)CheckTemp->Action2Temp > 80°CAction3Switch to Methanol(Fix Transesterification)CheckSolvent->Action3Ethanol used

Caption: Diagnostic flow for identifying temperature and solvent-based failures.

References

  • Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204–599.

  • Prajapati, D., & Sandhu, J. S. (1992). Ultrasound promoted synthesis of cinnamonitriles. Journal of Chemical Research, 1992(12). (Validates temperature/energy input requirements for hindered aldehydes).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Knoevenagel condensation and recrystallization).

  • Freeman, F. (1980). Properties and reactions of ylidenemalononitriles. Chemical Reviews, 80(4), 329-350.

Technical Support Center: Controlling E/Z Selectivity in the Synthesis of Methyl 2-chloro-α-cyanocinnamate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 2-chloro-α-cyanocinnamate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis, with a specific focus on mastering the stereochemical outcome. Achieving high E/Z selectivity is often a critical, yet challenging, aspect of this reaction. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to empower you to achieve your desired isomeric purity.

Section 1: The Underlying Chemistry: A Knoevenagel Condensation Perspective

The synthesis of Methyl 2-chloro-α-cyanocinnamate is typically achieved via a Knoevenagel condensation . This reaction involves the nucleophilic addition of an active methylene compound (in this case, methyl 2-chloro-2-cyanoacetate) to a carbonyl group (an aromatic aldehyde), followed by a dehydration step to form the carbon-carbon double bond.[1] The stereoselectivity of the reaction is determined during the irreversible dehydration of the aldol-type intermediate. The E/Z ratio of the final product is governed by the relative energies of the transition states leading to each isomer.

The reaction is generally catalyzed by a weak base, such as an amine (e.g., piperidine), which serves two primary functions:

  • Deprotonation: It abstracts a proton from the active methylene compound to generate a resonance-stabilized carbanion (enolate), the key nucleophile.[1][2]

  • Carbonyl Activation (optional but significant): With amine catalysts, it can reversibly react with the aldehyde to form an iminium ion. This iminium ion is a more potent electrophile than the aldehyde itself, which can accelerate the initial carbon-carbon bond formation.[3]

Below is a diagram illustrating the general mechanistic pathway.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products R1 Methyl 2-chloro- 2-cyanoacetate Enolate Enolate (Nucleophile) R1->Enolate Deprotonation R2 Aromatic Aldehyde Iminium Iminium Ion (Enhanced Electrophile) R2->Iminium (optional activation) Cat Base Catalyst (e.g., Piperidine) Cat->R1 Cat->R2 Aldol_Adduct Aldol Adduct (Intermediate) Enolate->Aldol_Adduct C-C Bond Formation Iminium->Aldol_Adduct Product_E E-Isomer Aldol_Adduct->Product_E Dehydration (Thermodynamic Pathway) Product_Z Z-Isomer Aldol_Adduct->Product_Z Dehydration (Kinetic Pathway)

Caption: General mechanism of the Knoevenagel condensation.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction consistently produces a low E/Z ratio, often close to 1:1. How can I improve the stereoselectivity?

A low E/Z ratio indicates a lack of significant energy difference between the transition states leading to the two isomers under your current conditions. To improve selectivity, you must manipulate the reaction conditions to favor either the kinetic or thermodynamic product.

  • For the Thermodynamic Product (Typically the E-isomer): The E-isomer, with the bulky aryl and ester groups on opposite sides of the double bond, is generally the more sterically stable and thus the thermodynamic product. To favor its formation, you need to allow the reaction to reach equilibrium.

    • Increase Temperature: Running the reaction at reflux in a solvent like toluene or ethanol can provide enough energy to overcome the activation barrier for the reverse reaction of the less stable Z-isomer, allowing it to isomerize to the more stable E-isomer.[4][5]

    • Increase Reaction Time: Longer reaction times at elevated temperatures give the system more opportunity to equilibrate.

    • Use a Dean-Stark Apparatus: The dehydration step is reversible. By removing water azeotropically (e.g., with toluene), you drive the reaction forward, and under equilibrating conditions, this will favor the most stable product.[4]

  • For the Kinetic Product: If the desired product is the less stable isomer, you must use conditions that prevent equilibration.

    • Lower Temperature: Running the reaction at 0 °C or even lower temperatures can "trap" the initial product ratio, which may favor the kinetic isomer.

    • Choice of Catalyst and Solvent: The combination of catalyst and solvent can influence the transition state geometry. For instance, a bulkier amine base might sterically favor one approach of the nucleophile over another. Screening different bases (e.g., piperidine, pyrrolidine, triethylamine) and solvents of varying polarity is a crucial optimization step.[1][5]

Troubleshooting_Selectivity Start Problem: Low E/Z Selectivity Decision Is the desired isomer the more stable one? Start->Decision Thermo Objective: Thermodynamic Control Decision->Thermo Yes (likely E) Kinetic Objective: Kinetic Control Decision->Kinetic No (likely Z) Action_Thermo1 Increase Temperature (e.g., Reflux) Thermo->Action_Thermo1 Action_Thermo2 Increase Reaction Time Thermo->Action_Thermo2 Action_Thermo3 Use Dean-Stark Trap to Remove H₂O Thermo->Action_Thermo3 Action_Kinetic1 Decrease Temperature (e.g., 0°C to -78°C) Kinetic->Action_Kinetic1 Action_Kinetic2 Screen Mild Bases (Piperidine, Pyrrolidine) Kinetic->Action_Kinetic2 Action_Kinetic3 Vary Solvent Polarity Kinetic->Action_Kinetic3

Caption: Decision flowchart for troubleshooting poor E/Z selectivity.

Q2: The overall yield of my reaction is low. What are the likely causes and how can I fix them?

Low yields can stem from several factors beyond poor selectivity.

  • Cause 1: Aldehyde Self-Condensation. Aromatic aldehydes can undergo self-condensation (an aldol reaction) if the base is too strong or conditions are too harsh.

    • Solution: Use a weak amine catalyst like piperidine or an ammonium salt catalyst like ammonium bicarbonate, rather than strong bases like alkoxides.[1][5]

  • Cause 2: Incomplete Reaction. The reaction may not be going to completion.

    • Solution: As mentioned above, using a Dean-Stark apparatus to remove the water byproduct is highly effective for driving the reaction equilibrium towards the product.[4] You can also try increasing the catalyst loading or reaction time.

  • Cause 3: Difficult Purification. The product may be lost during workup and purification.

    • Solution: Ensure the pH is adjusted correctly during the aqueous wash to keep your product in the organic layer. When performing column chromatography, choose a solvent system with appropriate polarity to ensure good separation from byproducts without excessive band broadening.

Q3: I am finding it extremely difficult to separate the E and Z isomers by standard column chromatography. What are my options?

This is a very common problem as E/Z isomers often have similar polarities.

  • Option 1: Optimize Chromatography.

    • Solvent System: Systematically screen different solvent systems. Sometimes a switch from a standard hexane/ethyl acetate system to a dichloromethane/methanol or toluene/acetone system can improve separation.

    • Advanced Techniques: For particularly stubborn separations, consider reverse-phase chromatography or using specialized columns. It has been reported that high-pH chromatography can be effective for separating challenging isomer pairs.[6]

  • Option 2: Isomerize then Purify. If your desired product is the thermodynamic E-isomer, you can simplify purification by first converting the undesired Z-isomer.

    • Procedure: After the initial reaction and workup, redissolve the crude mixture and treat it with a catalytic amount of a base (like piperidine) or even a trace of iodine under heat or UV light to promote isomerization to the more stable isomer.[4][7] Once the mixture has equilibrated to a high E/Z ratio, you can perform the final purification to remove impurities, which is often easier than separating the two isomers.

  • Option 3: Fractional Crystallization. If your product is a solid, you may be able to selectively crystallize one isomer from the mixture by carefully choosing the crystallization solvent and temperature. This often requires some trial and error.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which isomer, E or Z, is expected to be the major product?

Generally, the E-isomer is the thermodynamically more stable and often the major product. This is due to reduced steric strain, as the two largest substituents (the aromatic ring from the aldehyde and the methyl ester group) are positioned on opposite sides of the C=C double bond. However, it is not guaranteed. In some systems, intramolecular hydrogen bonding or other electronic effects can stabilize the Z-isomer, making it the preferred product.[7][8] Always confirm the identity of your major product through characterization.

Q2: What is the best way to confirm the stereochemistry of my products?

Unambiguous determination of the E/Z configuration is critical.

  • ¹H NMR Spectroscopy: This is the most common method. The chemical shift of the vinylic proton (the hydrogen on the double bond) will be different for each isomer. More definitively, a 2D Nuclear Overhauser Effect (NOE) experiment (NOESY or ROESY) can be used. An NOE correlation between the vinylic proton and the protons on the aromatic ring would confirm the Z-isomer, where these groups are on the same side. The absence of this correlation and a potential correlation to the ester's methyl group would suggest the E-isomer.

  • X-ray Crystallography: If you can grow a single crystal of one of the isomers, X-ray diffraction provides absolute, undeniable proof of its three-dimensional structure.[9]

Q3: Can I use a strong base like sodium ethoxide to speed up the reaction?

Using a strong base is not recommended . While it would rapidly deprotonate the active methylene compound, it would also promote undesired side reactions, most notably the self-condensation of the aldehyde.[1] Furthermore, strong bases can lead to hydrolysis of the ester group. Mild, weakly basic amine catalysts are standard for this transformation because they are effective enough to facilitate the reaction without causing these competing pathways.

Section 4: Optimized Experimental Protocol for High E-Selectivity

This protocol is designed to favor the formation of the thermodynamically stable E-isomer by using conditions that allow for equilibration.

Experimental_Workflow Start Setup Step1 1. Charge Reactor: - Aromatic Aldehyde (1.0 eq) - Methyl 2-chloro-2-cyanoacetate (1.1 eq) - Toluene Start->Step1 Step2 2. Add Catalyst: - Piperidine (0.1 eq) Step1->Step2 Step3 3. Reaction: - Heat to reflux (e.g., 110°C) - Collect water with Dean-Stark trap Step2->Step3 Step4 4. Monitor: - Use TLC or GC-MS - React for 4-12 hours until complete Step3->Step4 Step5 5. Workup: - Cool to RT - Wash with dilute HCl, NaHCO₃, brine Step4->Step5 Step6 6. Purification: - Dry (Na₂SO₄), filter, concentrate - Purify by column chromatography Step5->Step6 Step7 7. Characterization: - NMR, MS to confirm structure - Determine E/Z ratio Step6->Step7 End Final Product Step7->End

Caption: Step-by-step experimental workflow for selective synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add the aromatic aldehyde (1.0 equivalent), methyl 2-chloro-2-cyanoacetate (1.05-1.2 equivalents), and toluene (approx. 0.5 M concentration).

  • Catalyst Addition: Add piperidine (0.1-0.2 equivalents) to the mixture.

  • Heating and Water Removal: Heat the reaction mixture to reflux. Toluene and water will form an azeotrope, and the water will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-16 hours.

  • Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with dilute aqueous HCl (to remove piperidine), saturated aqueous NaHCO₃ (to remove any acidic impurities), and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and determine the final E/Z ratio.

Section 5: Summary of Key Parameter Effects
ParameterEffect on YieldEffect on E/Z SelectivityRationale
Catalyst Optimal with weak bases (piperidine). Strong bases decrease yield.Can influence kinetic product ratio. Minimal effect under thermodynamic control.Weak bases prevent aldehyde self-condensation.[1] Steric bulk of catalyst can affect transition state.
Temperature Higher temperature increases reaction rate.High Temp (Reflux): Favors thermodynamic (E) isomer. Low Temp: Favors kinetic product.High temperature allows for equilibration to the more stable isomer.[4]
Solvent Aprotic solvents (toluene) allow for water removal.Polarity can influence transition state stability and reaction rate.Using a solvent that forms an azeotrope with water (e.g., toluene) is key for driving the reaction to completion.[4]
Reaction Time Longer time drives reaction to completion.Longer Time: Favors thermodynamic (E) isomer, especially at high temperatures.Allows the system to fully equilibrate.
References
  • Darzens Condensation - Master Organic Chemistry. [Link]

  • Darzens reaction - Wikipedia. [Link]

  • Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? Isomerization vs. Stereodefined Synthesis - MDPI. [Link]

  • Application of Asymmetric Catalysis in the E/Z-Stereodivergent Synthesis of Alkenes - PMC. [Link]

  • Knoevenagel Condensation for Modifying the Reducing End Groups of Cellulose Nanocrystals - ResearchGate. [Link]

  • Nickel-Catalyzed Asymmetric Carboacylation of Alkenes via CO Transfer - ACS Publications. [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Pure. [Link]

  • Darzens Reaction - Organic Chemistry Portal. [Link]

  • Catalyst-controlled stereodivergent synthesis of polysubstituted alkenes - PMC. [Link]

  • Darzens reaction - L.S.College, Muzaffarpur. [Link]

  • Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI. [Link]

  • Enantioselective Cross-Coupling of Electron-Deficient Alkenes via Ir-Catalyzed Vinylic sp2 C–H Alkylation - ACS Publications. [Link]

  • Catalytic alkene cyclization reactions for the stereoselective synthesis of complex “terpenoid-like” heterocycles - RSC Publishing. [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - ACS Publications. [Link]

  • Easy purification of isomers with prepacked glass columns - Chromatography Today. [Link]

  • Knoevenagel condensation - Wikipedia. [Link]

  • Stereoselective Synthesis of E- and Z-Isocyanoalkenes - NSF Public Access Repository. [Link]

  • Stereoselective synthesis of vinyl nitriles through a Ramberg–Bäcklund approach - RSC Publishing. [Link]

  • Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google P
  • Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new - [Link]

  • Preparation method of methyl p-chlorocinnamate - Google P
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  • Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide; E/Z photoisomerization in batch and flow, and solid state characterization of both isomers - RSC Publishing. [Link]

  • Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir - UniTo. [Link]

  • Synthesis of Ethyl α-Cyanocinnamates Catalyzed by Al2O3–OK Solid Base - ResearchGate. [Link]

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  • New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach - MDPI. [Link]

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Validation & Comparative

A Researcher's Guide to the Vibrational Landscape: Interpreting the IR Spectrum of Methyl 2-chloro-alpha-cyanocinnamate

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the structural elucidation of novel compounds is a cornerstone of progress. Infrared (IR) spectroscopy remains a powerful, accessible, and non-destructive first-pass technique for functional group identification. This guide provides an in-depth analysis of the IR spectrum of Methyl 2-chloro-alpha-cyanocinnamate, a molecule featuring a compelling array of functional groups. We will dissect its predicted vibrational frequencies, compare them with structurally related analogues, and provide a robust framework for its spectral interpretation. This guide is intended to equip researchers with the expertise to confidently analyze similar complex molecules.

The Vibrational Signature: Predicting the IR Spectrum

The structure of Methyl 2-chloro-alpha-cyanocinnamate (ClC₆H₄CH=C(CN)CO₂CH₃) presents a rich tapestry of vibrational modes. Each functional group will absorb infrared radiation at a characteristic frequency, providing a unique "fingerprint" of the molecule. Based on established correlation tables and spectral data of similar compounds, we can predict the key absorption bands.

The primary functional groups and their expected IR absorption ranges are:

  • C≡N (Nitrile): A sharp, strong absorption is anticipated in the region of 2240-2222 cm⁻¹ for a conjugated nitrile.[1]

  • C=O (α,β-unsaturated ester): The carbonyl stretch of an α,β-unsaturated ester typically appears at a lower wavenumber than a saturated ester, expected in the range of 1730-1715 cm⁻¹.[2][3][4][5]

  • C=C (Alkene): The carbon-carbon double bond stretch, being part of a conjugated system, will likely show a medium intensity band around 1640-1620 cm⁻¹.[6]

  • Aromatic C=C: The in-ring carbon-carbon stretches of the benzene ring will present as multiple bands in the 1600-1450 cm⁻¹ region.[2]

  • C-O (Ester): Two distinct C-O stretching vibrations are expected. The C-O single bond stretch adjacent to the carbonyl group (acyl-oxygen) and the O-CH₃ stretch (alkyl-oxygen) will appear in the 1300-1000 cm⁻¹ range.[3][7]

  • Aromatic C-H: The stretching vibrations of the C-H bonds on the benzene ring will be observed as a group of weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[2][5]

  • Aliphatic C-H: The C-H stretching of the methyl group (CH₃) will appear as absorptions just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ region.[1]

  • C-Cl (Chloroalkane): The carbon-chlorine stretch is expected to be a strong band in the fingerprint region, typically between 800-600 cm⁻¹.[7][8][9]

Comparative Spectral Analysis: Isolating Key Vibrational Modes

To truly understand the spectrum of Methyl 2-chloro-alpha-cyanocinnamate, a comparison with simpler, structurally related molecules is invaluable. This approach allows for the confident assignment of specific vibrational modes.

Functional Group/VibrationPredicted Range (cm⁻¹) for Methyl 2-chloro-alpha-cyanocinnamateMethyl Cinnamate (Observed)2-Chlorostyrene (Observed)Key Insights
C≡N Stretch 2240-2222 (Strong, Sharp)AbsentAbsentThe presence of a strong, sharp peak in this region is a definitive indicator of the nitrile group in the target molecule.
C=O Stretch (Ester) 1730-1715 (Strong)~1717 (Strong)[10]AbsentThe carbonyl stretch in both the target molecule and methyl cinnamate is shifted to a lower frequency due to conjugation with the C=C double bond. The chloro and cyano groups may induce a slight shift.
C=C Stretch (Alkene) 1640-1620 (Medium)~1635 (Medium)~1628 (Medium)The alkene stretch is present in all three compounds, confirming the vinyl group. Its position is influenced by the substituents.
Aromatic C=C Stretches 1600-1450 (Multiple, Medium)~1577, 1495, 1450 (Multiple, Medium)~1588, 1470, 1440 (Multiple, Medium)All three molecules exhibit characteristic aromatic ring vibrations.
Aromatic C-H Stretch 3100-3000 (Weak-Medium)~3060, 3028 (Weak-Medium)~3060, 3010 (Weak-Medium)The presence of these bands confirms the aromatic C-H bonds.
Aliphatic C-H Stretch 2960-2850 (Weak-Medium)~2950 (Weak-Medium)AbsentThis absorption, unique to the methyl ester-containing compounds, confirms the presence of the methyl group.
C-Cl Stretch 800-600 (Strong)Absent~750 (Strong)[11]A strong band in this region for the target molecule, similar to 2-chlorostyrene, would be a clear indication of the C-Cl bond.

This comparative analysis demonstrates how the IR spectrum of Methyl 2-chloro-alpha-cyanocinnamate is a composite of the vibrational features of its constituent parts, with subtle shifts due to electronic effects of the combined functional groups.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

For researchers seeking to obtain an experimental spectrum, Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable method for solid and liquid samples.[12][13][14]

Instrumentation:

  • FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.

Step-by-Step Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

  • Sample Application:

    • Place a small amount of the solid Methyl 2-chloro-alpha-cyanocinnamate sample onto the center of the ATR crystal.

    • Use the pressure clamp to ensure good contact between the sample and the crystal surface. A consistent pressure should be applied for reproducible results.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument will automatically ratio the single beam spectrum of the sample to the background spectrum to generate the absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The resulting spectrum can be analyzed using the instrument's software.

    • Identify the key absorption bands and compare their wavenumbers and intensities to the predicted values and reference spectra.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean_Crystal Clean ATR Crystal Acquire_Background Acquire Background Spectrum Clean_Crystal->Acquire_Background Apply_Sample Apply Sample to Crystal Acquire_Background->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Acquire_Sample_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Sample_Spectrum Process_Data Process Raw Data Acquire_Sample_Spectrum->Process_Data Identify_Peaks Identify Key Absorption Bands Process_Data->Identify_Peaks Compare_Spectra Compare with Predictions & References Identify_Peaks->Compare_Spectra

Caption: ATR-FTIR Experimental Workflow.

Logical Framework for Spectral Interpretation

spectral_interpretation Start Analyze IR Spectrum Nitrile C≡N Stretch (~2230 cm⁻¹) Start->Nitrile Carbonyl C=O Stretch (~1720 cm⁻¹) Start->Carbonyl Alkene C=C Stretch (~1630 cm⁻¹) Start->Alkene Aromatic Aromatic C=C (1600-1450 cm⁻¹) Start->Aromatic Nitrile->Carbonyl Carbonyl->Alkene Alkene->Aromatic CH_Aromatic Aromatic C-H (>3000 cm⁻¹) Aromatic->CH_Aromatic CH_Aliphatic Aliphatic C-H (<3000 cm⁻¹) CH_Aromatic->CH_Aliphatic CO_Ester C-O Stretches (1300-1000 cm⁻¹) CH_Aliphatic->CO_Ester CCl C-Cl Stretch (800-600 cm⁻¹) CO_Ester->CCl Conclusion Structure Confirmed CCl->Conclusion

Caption: Decision tree for functional group identification.

Conclusion

The IR spectrum of Methyl 2-chloro-alpha-cyanocinnamate is a rich source of structural information. By systematically analyzing the expected absorption frequencies of its constituent functional groups and comparing them to related compounds, a confident interpretation can be achieved. The presence of a sharp nitrile peak around 2230 cm⁻¹, a strong conjugated ester carbonyl at approximately 1720 cm⁻¹, and a C-Cl stretch in the fingerprint region, in conjunction with alkene and aromatic absorptions, would provide compelling evidence for the successful synthesis of this molecule. This guide provides the foundational knowledge and a practical framework for researchers to apply IR spectroscopy effectively in their synthetic and analytical endeavors.

References

  • UCLA Chemistry & Biochemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Scribd. (2015, May 21). IR Spectroscopy Functional Group Chart. Retrieved from [Link]

  • Brainly. (2023, August 17). How would you differentiate between cinnamic acid and methyl cinnamate? What peaks would be different. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Reference Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Michigan State University. (n.d.). IR Spectroscopy by Functional Group. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Chlorostyrene. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Cinnamate. In PubChem. Retrieved from [Link]

  • Walton, W. L., & Hughes, R. B. (1957). Infrared Spectra of α,β-Unsaturated Esters. Journal of the American Chemical Society, 79(14), 3985-3985. [Link]

  • Wiley-VCH GmbH. (n.d.). Methyl cinnamate. In SpectraBase. Retrieved from [Link]

  • Chegg. (2020, December 16). Solved This is an IR spectrum of a sample of methyl. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Chlorostyrene. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Chlorostyrene. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. [Link]

  • Reusch, W. (n.d.). IR Spectroscopy of Hydrocarbons. In Virtual Textbook of Organic Chemistry. Michigan State University. Retrieved from [Link]

  • Paderborn University. (n.d.). ATR-FTIR. Retrieved from [Link]

  • Maria, A. S., Russell, L. M., Dillner, A. M., & Takahama, S. (2010). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. Atmospheric Environment, 44(31), 3879-3888. [Link]

  • Wikipedia. (n.d.). 2-Chlorostyrene. Retrieved from [Link]

  • Rytwo, G., Zakai, R., & Wicklein, B. (2015). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. International Journal of Spectroscopy, 2015, 1-7. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Strazdaite, S., et al. (2021). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. Journal of Chemical Information and Modeling, 61(12), 5868-5878. [Link]

  • Rachid, H., et al. (2022). Infrared spectra of complex organic molecules in astronomically relevant ice mixtures - V. Methyl cyanide (acetonitrile). Astronomy & Astrophysics, 663, A113. [Link]

  • Dalbouha, S., et al. (2016). Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile. The Journal of Chemical Physics, 145(12), 124309. [Link]

  • Brown, J. (n.d.). C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane. In Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved from [Link]

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A Senior Application Scientist's Guide to 13C NMR Spectral Assignment of Methyl 2-chloro-alpha-cyanocinnamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides direct insight into the carbon framework of a molecule. This guide offers an in-depth, technical comparison and a systematic approach to the 13C NMR spectral assignment for Methyl 2-chloro-alpha-cyanocinnamate, a substituted cinnamate with potential applications in medicinal chemistry and materials science.

Molecular Structure and Carbon Numbering

To ensure clarity in the assignment process, the carbon atoms of Methyl 2-chloro-alpha-cyanocinnamate are systematically numbered as illustrated below. This numbering scheme will be used consistently throughout this guide.

cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments 13C_NMR 13C NMR Spectrum DEPT_90 DEPT-90 13C_NMR->DEPT_90 Identify CH carbons DEPT_135 DEPT-135 13C_NMR->DEPT_135 Identify CH, CH2, CH3 HSQC HSQC DEPT_135->HSQC Assign protonated carbons HMBC HMBC HSQC->HMBC Assign quaternary carbons

Caption: Workflow for the complete 13C NMR spectral assignment.

Step 2: 2D Heteronuclear NMR Experiments (HSQC and HMBC)

Two-dimensional NMR techniques are indispensable for establishing connectivity and finalizing the assignments. [1]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom to its directly attached proton(s). [2]By analyzing the cross-peaks in the HSQC spectrum, all protonated carbons (CH, CH2, and CH3) can be definitively assigned based on the corresponding proton chemical shifts (from a 1H NMR spectrum).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons. HMBC reveals correlations between carbons and protons that are two or three bonds apart. [3]For instance, the quaternary carbonyl carbon should show a correlation to the methoxy protons. The aromatic quaternary carbons (C1 and C2) will show correlations to nearby aromatic and vinylic protons, allowing for their unambiguous assignment.

Conclusion

The complete and accurate assignment of the 13C NMR spectrum of Methyl 2-chloro-alpha-cyanocinnamate is achievable through a systematic approach that combines predictive analysis with a suite of 1D and 2D NMR experiments. By leveraging data from analogous compounds and employing techniques such as DEPT, HSQC, and HMBC, researchers can confidently elucidate the structure of this and other complex organic molecules. This rigorous approach to structural verification is fundamental to advancing drug discovery and development programs.

References

  • National Institute of Standards and Technology. 13C - NMR Absorptions of Major Functional Groups. NIST. [Link]

  • Fiveable. Ortho-Substituted Benzenes Definition. Fiveable. [Link]

  • SciELO. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO. [Link]

  • 2D NMR for the Chemist. 2D NMR for the Chemist.
  • PubMed. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. PubMed. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Distortionless enhancement by polarization transfer (DEPT). Distortionless enhancement by polarization transfer (DEPT). [Link]

  • Columbia University. DEPT | NMR Core Facility. Columbia University. [Link]

  • Supplementary Information.
  • NMR Techniques in Organic Chemistry. NMR Techniques in Organic Chemistry: a quick guide.
  • CASPRE. CASPRE - 13C NMR Predictor. [Link]

  • Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. Chemistry Steps. [Link]

  • Pearson+. There are three different isomers of dichlorobenzene. These isome... | Study Prep. Pearson+. [Link]

  • Chemaxon. NMR Predictor - Documentation. Chemaxon Docs. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]

  • ResearchGate. (a) 13 C NMR spectrum of 25 mM C 60 in deuterated orthodichlorobenzene... ResearchGate. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. NMRDB.org. [Link]

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  • Columbia University. HSQC and HMBC - NMR Core Facility. Columbia University. [Link]

  • ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

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Distinguishing Methyl 2-chloro-alpha-cyanocinnamate from impurities

Distinguishing Methyl 2-chloro- -cyanocinnamate from Impurities: A Technical Comparison Guide

Executive Summary

Methyl 2-chloro-

stereochemical isomerism (

)
hydrolytic degradation

This guide moves beyond basic characterization, providing a rigorous analytical framework to distinguish M2CCC from its specific impurities. We focus on the causality of impurity formation and provide self-validating protocols for their detection and removal.

Part 1: The Impurity Landscape

To effectively distinguish the product, one must first understand the origin of its contaminants. The synthesis of M2CCC is an equilibrium-driven process that generates a specific "fingerprint" of impurities.

The Structural Contenders
CompoundOriginStructural CharacteristicDetection Challenge
M2CCC (

-Isomer)
Target Product Phenyl and Ester groups on opposite sides (Trans-dielectric).N/A
M2CCC (

-Isomer)
StereoisomerPhenyl and Ester groups on same side (Cis-dielectric).Co-elutes with product on standard C18 columns; similar solubility.
2-Chlorobenzaldehyde Starting MaterialUnreacted aldehyde.Distinct aldehyde proton (

10 ppm); strong UV absorbance.
Methyl Cyanoacetate Starting MaterialUnreacted active methylene.Lack of UV chromophore (weak detection by UV-Vis); visible in RI or ELSD.
2-Chloro-

-cyanocinnamic Acid
Hydrolysis ProductEster hydrolysis (acidic/basic conditions).Shifts retention time significantly with pH changes.
Pathway Visualization

The following diagram illustrates the genesis of these impurities during the Knoevenagel condensation.

Gcluster_inputsReagentscluster_outputsReaction MixtureAldehyde2-ChlorobenzaldehydeProcessKnoevenagel Condensation(Base Cat. / -H2O)Aldehyde->ProcessEsterMethyl CyanoacetateEster->ProcessTargetM2CCC (E-Isomer)(Thermodynamic Product)Process->TargetMajor PathZ_IsoZ-Isomer(Kinetic/Equilibrium Impurity)Process->Z_IsoIsomerizationMichaelMichael Adducts(Dimerization)Process->MichaelExcess EsterHydrolysisHydrolysis(Moisture/Workup)Target->HydrolysisAcid_ImpFree Acid ImpurityHydrolysis->Acid_Imp

Figure 1: Reaction pathway showing the origin of stereochemical and hydrolytic impurities.

Part 2: Analytical Distinction Strategy

Distinguishing the


NMR for structural assignmentHPLC for quantitative purity
Nuclear Magnetic Resonance (NMR) Validation

The

vinylic proton

  • Chemical Shift Logic: The vinylic proton is deshielded by the magnetic anisotropy of the adjacent cyano (-CN) and ester (-COOMe) groups.

  • Differentiation: In the

    
    -isomer, the phenyl ring and the ester group are on opposite sides (trans). In the 
    
    
    -isomer, the steric compression and magnetic environment differ, typically causing the vinylic proton of the
    
    
    -isomer to shift upfield relative to the
    
    
    -isomer (though solvent effects can invert this; NOE is required for absolute assignment).

Self-Validating Protocol: NOE Difference Experiment To confirm which peak belongs to the product (

  • Irradiate the vinylic proton .

  • Observe the Nuclear Overhauser Effect (NOE) on the phenyl ring protons.

  • Result:

    • 
      -Isomer:  Strong NOE enhancement of the ortho-protons on the phenyl ring (due to spatial proximity).
      
    • 
      -Isomer:  Weak or no NOE enhancement on the phenyl ring (blocked by the ester group).
      
Chromatographic Resolution (HPLC)

While NMR identifies the structure, HPLC quantifies the impurities.

Comparative Method Performance:

ParameterStandard C18 MethodRecommended Phenyl-Hexyl Method
Stationary Phase C18 (Octadecyl)Phenyl-Hexyl or Pentafluorophenyl (PFP)
Mechanism Hydrophobic Interaction

-

Interaction + Hydrophobicity
Isomer Separation Poor (Shoulder peaks common)Excellent (Distinct baseline separation)
Aldehyde Resolution GoodGood
Recommendation Screening onlyQC Release & Purity Analysis

Part 3: Experimental Protocols

Protocol A: High-Resolution HPLC Separation

Purpose: Quantitative analysis of M2CCC and separation of E/Z isomers.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q)

  • Trifluoroacetic acid (TFA) or Formic Acid (0.1%)

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150mm x 4.6mm, 3.5µm) or equivalent. Rationale: The phenyl phase interacts with the

    
    -electrons of the cinnamate, enhancing selectivity for stereoisomers.
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (maximizes cinnamate absorption, minimizes solvent noise).

  • Temperature: 30°C.

Gradient Table:

Time (min) % Water (0.1% TFA) % Acetonitrile Phase
0.0 90 10 Equilibration
2.0 90 10 Injection Hold
15.0 40 60 Gradient Ramp
20.0 10 90 Wash

| 25.0 | 90 | 10 | Re-equilibration |

Data Interpretation:

  • Retention Order: Typically, the more polar hydrolysis product (Acid) elutes first, followed by the Aldehyde, then the Isomers. The specific order of

    
     depends on the column, but the major peak (usually 
    
    
    ) is the thermodynamic
    
    
    -product.
Protocol B: Purification via Recrystallization

Purpose: Removal of Z-isomer and starting materials without chromatography.

  • Dissolution: Dissolve crude M2CCC in hot Ethanol/Water (9:1) or Methanol . Avoid pure water to prevent hydrolysis.

  • Reflux: Heat to reflux until clear.

  • Cooling: Allow to cool slowly to room temperature with gentle stirring.

    • Scientific Note: Rapid cooling traps the kinetic

      
      -isomer in the lattice. Slow cooling favors the thermodynamic packing of the pure 
      
      
      -isomer.
  • Filtration: Filter the crystals and wash with cold (

    
    C) ethanol.
    
  • Drying: Vacuum dry at 40°C.

Part 4: Analytical Workflow Diagram

The following decision tree outlines the logical flow for validating a batch of M2CCC.

AnalysisStartCrude M2CCC SampleTLCTLC Screening(Hexane:EtOAc 8:2)Start->TLCSpotsMultiple Spots?TLC->SpotsNMR1H NMR (CDCl3)Spots->NMRNo (Single Spot)RecrystRecrystallize(Protocol B)Spots->RecrystYes (Aldehyde visible)VinylCheckCheck Vinyl ProtonIntegrationNMR->VinylCheckHPLCHPLC (Phenyl-Hexyl)Protocol AVinylCheck->HPLCIsomer Mix < 5%VinylCheck->RecrystIsomer Mix > 5%HPLC->RecrystPurity < 98%ReleaseRelease Batch(>98% E-Isomer)HPLC->ReleasePurity > 98%Recryst->TLCRetest

Figure 2: Analytical decision tree for purity assessment.

References

  • Knoevenagel Condensation Mechanisms & Isomerism: Jones, G. "The Knoevenagel Condensation."[1][2][3] Organic Reactions, 2011. (General mechanism verification)

  • Stereochemical Assignment of Cinnamates: Lumen Learning. "Sequence Rules: The E,Z Designation."

  • Analytical Separation of Isomers: BenchChem Technical Support. "Knoevenagel Condensation of 2-Chlorobenzaldehyde - Optimization and Impurities." (Contextual grounding on specific substrates)

  • Related Matrix Chemistry (MALDI): Jaskolla, T. W., et al. "4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix." Proc. Natl. Acad. Sci. U.S.A., 2008. (Demonstrates UV absorbance properties of the core structure)

Safety Operating Guide

Methyl 2-chloro-alpha-cyanocinnamate proper disposal procedures

Definitive Guide to the Disposal of Methyl 2-chloro- -cyanocinnamate[1]

Executive Summary & Immediate Action

Methyl 2-chloro-


-cyanocinnamate74446-19-812

Critical Disposal Directive:

  • Waste Stream: Halogenated Organic Waste .[3][4]

  • Prohibition: Do NOT dispose of down the drain, in trash, or mix with non-halogenated solvents (e.g., acetone, methanol) unless the entire mixture is designated for halogenated disposal.

  • Key Hazard: The compound contains both a nitrile (

    
    ) and a chlorine substituent.[1] Thermal destruction requires facilities equipped with scrubbers to capture hydrogen chloride (HCl) and nitrogen oxides (
    
    
    ).

Chemical Profile & Hazard Identification

To handle this compound safely, you must understand the "why" behind the safety protocols. This compound is an electrophilic Michael acceptor, meaning it can react covalently with biological nucleophiles (proteins/DNA), leading to irritation and toxicity.

Physiochemical Data
PropertyValueOperational Implication
CAS Number 74446-19-8Use this for waste labeling and inventory tracking.[1]
Formula

High carbon content; suitable for high-BTU incineration.[1]
Physical State Solid (Crystalline)Dust generation is the primary exposure vector.
Melting Point 108–110 °CStable at room temp; does not require cryo-storage.[1]
Solubility Low in water; Soluble in DMSO/DCMRinse glassware with organic solvents, not water.
Hazard Codes (GHS)
CodeHazardCausality & Handling
H302/H312/H332 Harmful if swallowed, in contact with skin, or inhaled.[1]Double Gloving Required. The nitrile moiety contributes to systemic toxicity if absorbed.
H315/H319 Causes skin/serious eye irritation.[2]Fume Hood Mandatory. Dust can severely irritate mucous membranes.
H335 May cause respiratory irritation.[2][5][6][7]Use local exhaust ventilation (LEV).

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound)

Scenario: Disposing of expired reagent or excess solid from synthesis.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Avoid metal containers if the substance is wet or acidic, as chlorine can accelerate corrosion.

  • Segregation: Place the solid directly into the container labeled "Hazardous Waste - Solid - Halogenated." [1]

  • Labeling: The label must list:

    • Full Chemical Name: Methyl 2-chloro-

      
      -cyanocinnamate.[1][8]
      
    • Constituents: 100%.

    • Hazard Checkbox: Toxic, Irritant.

  • Sealing: Screw the cap on tightly. Parafilm is not a secondary seal; use electrical tape if long-term storage is needed before pickup to prevent cap loosening.[1]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Scenario: Compound is dissolved in dichloromethane (DCM), ethyl acetate, or DMSO.

  • Stream Identification: Because the molecule contains Chlorine, the entire solution is now Halogenated Waste.

    • Rule of Thumb: If Halogen content > 1-2%, the stream is Halogenated.[1]

  • Bulking: Pour into the "Halogenated Organic Solvents" carboy (typically yellow-walled or specifically tagged).[1]

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric acid waste) or strong bases (e.g., Sodium Hydroxide).

    • Reasoning: Strong bases can hydrolyze the ester/nitrile, potentially generating heat or toxic byproducts. Strong oxidizers can react violently with the organic framework.

C. Contaminated Debris (Gloves, Weigh Boats)[1]
  • Bagging: Place contaminated solids in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).[1]

  • Tagging: Attach a hazardous waste tag indicating "Solid Debris contaminated with Halogenated Organics."

  • Containment: Store in a secondary bucket or satellite accumulation area until EHS pickup.

Visual Workflows (Graphviz)[1]

Workflow 1: Disposal Decision Tree

This logic gate ensures the compound ends up in the correct regulatory stream, preventing costly fines or incinerator damage.

DisposalLogicStartWaste Generation:Methyl 2-chloro-alpha-cyanocinnamateStateCheckPhysical State?Start->StateCheckSolidSolid (Powder/Crystals)StateCheck->SolidLiquidSolution (Dissolved)StateCheck->LiquidSolidActionPlace in Wide-Mouth JarLabel: 'Solid Halogenated Waste'Solid->SolidActionSolventCheckSolvent Type?Liquid->SolventCheckHaloSolventHalogenated (e.g., DCM, Chloroform)SolventCheck->HaloSolventNonHaloSolventNon-Halogenated (e.g., Acetone, EtOH)SolventCheck->NonHaloSolventFinalLiquidDispose in 'Halogenated Waste' Carboy(Presence of Cl in solute overrides solvent class)HaloSolvent->FinalLiquidNonHaloSolvent->FinalLiquid Do NOT mix withNon-Halo Stream

Caption: Decision logic for segregating Methyl 2-chloro-

Workflow 2: Emergency Spill Response

A self-validating protocol for immediate containment.[1]

SpillResponseSpillSpill DetectedAssessAssess Volume & StateSpill->AssessPPEDon PPE:Nitrile Gloves (Double),Goggles, Lab CoatAssess->PPETypeSolidSolid SpillPPE->TypeSolidTypeLiqLiquid SpillPPE->TypeLiqActionSolidDampen paper towel (prevent dust)Wipe gently -> BagTypeSolid->ActionSolidActionLiqCover with Absorbent Pads(Vermiculite/Polypropylene)TypeLiq->ActionLiqCleanWash area with soap/water(Hydrolysis of residue)ActionSolid->CleanActionLiq->CleanReportReport to EHSClean->Report

Caption: Step-by-step emergency response protocol minimizing inhalation risk and dermal contact.

Scientific Rationale & Regulatory Context

Why Segregate as Halogenated?

Even though the solvent might be non-halogenated (e.g., Ethanol), the presence of the Chlorine atom on the phenyl ring of Methyl 2-chloro-

1
  • Mechanism: When incinerated, organic chlorine converts to Hydrogen Chloride (HCl) gas.

  • Compliance: Standard incinerators cannot handle high acid gas loads. Halogenated waste is routed to specialized facilities with wet scrubbers that neutralize HCl emissions, preventing acid rain and equipment corrosion [1].

The Nitrile Factor

The

1never
  • Risk: Acidification can theoretically liberate Hydrogen Cyanide (HCN) if the molecule undergoes specific degradation, though this is less likely with stable cinnamates than with simple cyanide salts. Nevertheless, maintaining a neutral pH in the waste container is a critical safety redundancy [2].

RCRA Classification (USA)

While Methyl 2-chloro-

1Non-Regulated Hazardous WasteHazardous Waste

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov. [Link]

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